6-Methylpyridine-3-sulfonyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-6(4-8-5)11(7,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZDDQNZAOIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210868-11-3 | |
| Record name | 6-methylpyridine-3-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methylpyridine-3-sulfonyl chloride hydrochloride CAS number and molecular formula
Chemical Identity & Physiochemical Profile[1][2][3][4]
6-Methylpyridine-3-sulfonyl chloride hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based bioisosteres.
While often colloquially referred to by its free base name, the hydrochloride salt represents a critical stabilization strategy. In the free base form, the basic pyridine nitrogen can act as a nucleophile toward the electrophilic sulfonyl chloride of a neighboring molecule, leading to rapid self-polymerization or decomposition. Protonating the nitrogen (forming the hydrochloride salt) deactivates this nucleophilicity, significantly extending shelf-life and handling windows.
Technical Specifications
| Feature | Hydrochloride Salt (Stabilized) | Free Base (Active Reagent) |
| CAS Number | 1210868-11-3 | 56981-23-2 |
| IUPAC Name | This compound | 6-Methylpyridine-3-sulfonyl chloride |
| Molecular Formula | C₆H₇Cl₂NO₂S | C₆H₆ClNO₂S |
| Molecular Weight | 228.10 g/mol | 191.64 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil/low-melting solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); reacts with water. | Soluble in DCM, THF, EtOAc. |
| SMILES | CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | CC1=NC=C(C=C1)S(=O)(=O)Cl |
Synthetic Utility & Mechanism[5]
The "Pyridyl" Advantage
In drug discovery, replacing a phenyl ring with a pyridine ring (a bioisosteric replacement) often improves the physicochemical profile of a lead compound. The 6-methylpyridine-3-sulfonyl moiety introduces:
-
Solubility: The pyridine nitrogen can accept hydrogen bonds, lowering logP compared to phenyl analogs.
-
Metabolic Stability: The methyl group at the 6-position blocks a common site of metabolic oxidation (alpha to the nitrogen).
Mechanistic Considerations: The "In-Situ" Release
When using the hydrochloride salt in synthesis, the researcher must account for the stoichiometry of the base. The reaction requires two distinct neutralization events :
-
Liberation: Neutralizing the HCl salt to free the pyridine nitrogen (though not strictly necessary for the reaction, it affects solubility and pH).
-
Scavenging: Neutralizing the HCl generated during the formation of the sulfonamide bond.
Therefore, standard protocols requiring 1.1 equivalents of base for a free sulfonyl chloride will fail. At least 2.2–3.0 equivalents of base (e.g., DIPEA, TEA) are required when starting from the hydrochloride salt.
Figure 1: Mechanistic pathway for the activation and coupling of 6-methylpyridine-3-sulfonyl chloride HCl.
Handling, Stability & Storage (Trustworthiness)
The Hydrolysis Threat
Sulfonyl chlorides are inherently moisture-sensitive, hydrolyzing to the corresponding sulfonic acid (6-methylpyridine-3-sulfonic acid). This reaction is autocatalytic; the HCl produced catalyzes further hydrolysis.
Diagnostic check: A pure sample should be a free-flowing solid. If the material is sticky, clumped, or smells strongly of pungent acid (beyond the standard sulfonyl chloride odor), significant hydrolysis has likely occurred.
Storage Protocol
-
Temperature: Store at -20°C (long term) or 2-8°C (active use).
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is moist (corrosion risk).
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of a sulfonamide derivative using this compound.
Reagents
-
Reagent A: this compound (1.0 equiv).
-
Reagent B: Primary or Secondary Amine (1.0 – 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv ).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add DIPEA (3.0 equiv).
-
Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions upon addition of the sulfonyl chloride.
-
-
Addition of Sulfonyl Chloride:
-
Solid Addition: Quickly add the This compound solid in one portion to the stirring amine solution.
-
Alternative (Solution Addition): If the scale is large (>1g), dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add dropwise via syringe to control the exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (RT) naturally.
-
Monitor via TLC or LC-MS. Reaction is typically complete within 1–4 hours .
-
Target Mass: Look for [M+H]+ corresponding to (Amine MW + 155.17).
-
-
Workup (Self-Validating Step):
-
Quench: Add saturated aqueous NaHCO₃. This neutralizes remaining HCl and hydrolyzes unreacted sulfonyl chloride to the water-soluble sulfonic acid.
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with water (1x) and brine (1x).
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Figure 2: Operational workflow for sulfonamide synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent before reaction. | Ensure reagent is white/crystalline.[1][2] Dry solvents over molecular sieves. |
| Incomplete Reaction | HCl salt not fully neutralized. | Increase base to 3.5 – 4.0 equivalents. Ensure the amine is fully soluble. |
| Impurity Formation | Bis-sulfonylation (rare) or thermal decomposition. | Maintain strict 0°C temperature during addition. Add reagent slower. |
| Reagent "Smoking" | High humidity reacting with HCl. | Handle in a fume hood. Use a glovebox for weighing if humidity >60%. |
References
-
PubChem. (n.d.). 6-Methylpyridine-3-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved February 8, 2026, from [Link]
- Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3(11), 894-894. (Context on pyridine bioisosteres).
Sources
Technical Guide: Solubility, Stability, and Handling of 6-Methylpyridine-3-sulfonyl chloride hydrochloride
Part 1: Executive Technical Summary
6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 1210868-11-3) is a high-value electrophilic building block used primarily in the synthesis of sulfonamides for pharmaceutical applications (e.g., Vonoprazan analogs). While the pyridine ring confers desirable physicochemical properties (basicity, solubility) to the final drug candidate, the sulfonyl chloride moiety introduces significant instability.
This compound represents a classic "reactive intermediate" paradox: its utility drives from its high reactivity, but this same reactivity mandates rigorous exclusion of moisture and nucleophilic impurities during storage and handling. This guide synthesizes field-proven protocols to maintain compound integrity and maximize reaction yields.
Part 2: Solubility Profile & Solvent Compatibility
The solubility of this compound is dictated by its ionic nature (HCl salt) and its lipophilic aromatic core. However, solubility cannot be decoupled from stability . A solvent may dissolve the compound but simultaneously degrade it.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommendation |
| Chlorinated | Dichloromethane (DCM) | High | Low | Primary Choice. Excellent for synthesis and extraction. |
| Chlorinated | Chloroform ( | High | Low | Secondary Choice. Good alternative if DCM is unsuitable. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Low | Good. Useful for workup/extraction. |
| Ethers | THF, 2-MeTHF | Moderate | Low | Conditional. Must be anhydrous and peroxide-free. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Excellent. Preferred for analytical sample prep (LCMS). |
| Polar Aprotic | DMF, DMSO | High | Moderate | Caution. Exothermic decomposition possible at high temps. |
| Alcohols | Methanol, Ethanol | High | Critical | PROHIBITED. Rapid solvolysis to sulfonate esters. |
| Aqueous | Water, Buffers | Low to Moderate | Critical | PROHIBITED. Rapid hydrolysis to sulfonic acid. |
The "Methanol Trap"
A common error in analytical chemistry is dissolving this compound in Methanol for LCMS/NMR.
-
Mechanism: Methanol acts as a nucleophile, attacking the sulfur atom.
-
Result: Conversion to Methyl 6-methylpyridine-3-sulfonate.
-
False Negative: The researcher believes the starting material is impure, when the impurity was generated in situ during sample prep.
-
Protocol: Always use Acetonitrile or
for analytical sample preparation.
Part 3: Stability & Degradation Mechanism
The primary degradation pathway is hydrolysis , driven by moisture in the air or solvents. The presence of the pyridine nitrogen (even if protonated in the salt form) can act as an internal catalyst or proton shuttle, potentially accelerating degradation compared to benzene analogs.
Hydrolysis Pathway Visualization
Figure 1: Hydrolysis mechanism. The sulfonyl chloride is irreversibly converted to the sulfonic acid, which is unreactive toward amines.
Storage Protocols
To mitigate the pathway above, strict adherence to the following is required:
-
Temperature: Store at -20°C (Freezer). The rate of hydrolysis and thermal decomposition drops significantly at lower temperatures.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1]
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use a desiccator.
Part 4: Experimental Workflow (Self-Validating Protocol)
This protocol describes the synthesis of a sulfonamide using this compound. It includes self-validating checkpoints to ensure the reagent is active at the moment of reaction.
Reaction: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar + HCl
Critical Stoichiometry Note
Because the reagent is a Hydrochloride Salt , it carries one equivalent of acid.
-
Standard Base Requirement: 1.0 eq (to neutralize HCl from reaction)
-
Salt Neutralization Requirement: +1.0 eq (to neutralize the HCl salt of the reagent)
-
Total Base: You must use at least 2.2–2.5 equivalents of base (e.g., Triethylamine, DIPEA) to ensure the amine remains nucleophilic.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolve the Amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Add DIPEA (Diisopropylethylamine) (2.5 eq). Checkpoint: Ensure the solution is basic (pH paper).
-
-
Reagent Addition (The "Solid Add" Method):
-
Cool the reaction mixture to 0°C (Ice bath).
-
Do not pre-dissolve the sulfonyl chloride if possible. Add the 6-Methylpyridine-3-sulfonyl chloride HCl (1.1 eq) directly as a solid in one portion.
-
Reasoning: Pre-dissolving allows time for moisture in the solvent to hydrolyze the reagent before it hits the amine. Adding it solid ensures the highest concentration of active electrophile meets the amine immediately.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) over 1–2 hours.
-
Checkpoint (TLC/LCMS): Take an aliquot. Quench it immediately in dry methanol (to convert remaining chloride to methyl ester) or analyze directly in MeCN.
-
Success Criteria: Disappearance of Amine peak; appearance of Sulfonamide peak (M+H).
-
-
Workup:
-
Quench with Saturated NaHCO₃ (Sodium Bicarbonate). This converts unreacted sulfonyl chloride to the water-soluble sulfonic acid salt.
-
Extract with DCM (3x).
-
Wash organics with Brine -> Dry over Na₂SO₄ -> Concentrate.[1]
-
Operational Workflow Diagram
Figure 2: Optimized synthesis workflow emphasizing solid addition and base stoichiometry.
Part 5: Quality Control & Analytics
Verifying the purity of this compound requires specific handling to prevent assay degradation.
-
Appearance: White to off-white crystalline powder.[2] Yellowing or "wet" appearance indicates hydrolysis (formation of HCl attracts moisture).
-
H-NMR:
-
Solvent: DMSO-d6 (dry) or CDCl3 .
-
Key Signals: Look for the methyl group singlet (~2.6 ppm) and the aromatic protons.
-
Impurity Flag: A shift in the aromatic peaks often indicates hydrolysis to the sulfonic acid.
-
-
LCMS:
-
Run in Acetonitrile/Water (with Formic acid) but minimize residence time in the autosampler.
-
Note: You may see the Methyl Ester peak if you use Methanol as the solvent. Do not mistake this for a manufacturing impurity; it is an artifact.
-
References
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxypyridine-3-sulfonyl chloride Compound Summary. (Used for analog comparison). Retrieved from [Link]
Sources
spectroscopic data (NMR, IR, Mass Spec) for 6-Methylpyridine-3-sulfonyl chloride hydrochloride
[1]
Executive Summary & Stability Warning
6-Methylpyridine-3-sulfonyl chloride is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals. However, its characterization is frequently complicated by its high susceptibility to hydrolysis.
Critical Stability Note: Unlike standard aryl sulfonyl chlorides, pyridine-based sulfonyl chlorides are chemically unstable. The basic nitrogen atom can catalyze self-decomposition or hydrolysis upon contact with trace atmospheric moisture.
-
Target Species: this compound.[1]
-
Primary Impurity: 6-Methylpyridine-3-sulfonic acid (hydrolysis product).
-
Storage: Must be stored under inert gas (Ar/N2) at -20°C.
Structural Analysis & Reactivity
Understanding the electronic environment is a prerequisite for interpreting the spectra.
-
Electrophilicity: The sulfonyl chloride group (-SO₂Cl) at position 3 is highly electron-withdrawing, deshielding the pyridine ring protons.
-
Salt Formation: The hydrochloride (HCl) salt protonates the pyridine nitrogen. This introduces a positive charge to the ring, causing a significant downfield shift in NMR signals compared to the free base.
Diagram 1: Degradation & Reactivity Pathway
This diagram illustrates the hydrolysis pathway that users must rule out during characterization.
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection:
-
Preferred: DMSO-d₆ (Dry). Note: The HCl salt is sparingly soluble in CDCl₃.
-
Warning: In DMSO-d₆, trace water will hydrolyze the chloride to the sulfonic acid within minutes. Spectra should be acquired immediately after dissolution.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Comparison of the Target Molecule vs. its Hydrolysis Impurity.
| Position | Proton Type | Target: Sulfonyl Chloride (HCl Salt) δ (ppm) | Impurity: Sulfonic Acid δ (ppm) | Multiplicity (J Hz) | Diagnostic Note |
| 2 | Ar-H | 9.05 - 9.15 | 8.85 | Doublet (d, ~2.0) | Most deshielded; shifts upfield upon hydrolysis. |
| 4 | Ar-H | 8.25 - 8.35 | 8.05 | Doublet of Doublets (dd, 8.0, 2.0) | Ortho to SO₂Cl; sensitive to electronic change.[2] |
| 5 | Ar-H | 7.60 - 7.70 | 7.45 | Doublet (d, 8.0) | Ortho to Methyl; least affected. |
| 6-Me | -CH₃ | 2.75 - 2.85 | 2.65 | Singlet (s) | Methyl protons are deshielded by the protonated ring. |
| N-H | NH⁺ | ~11.0 - 13.0 | N/A (Zwitterion) | Broad Singlet | Often invisible due to exchange; confirms salt form. |
Interpretation Logic:
-
The "Shift Test": If your H-2 signal is below 9.0 ppm, you likely have the sulfonic acid or the free base, not the sulfonyl chloride HCl salt.
-
Integration: The Methyl (3H) to Aromatic (1H each) ratio must be exactly 3:1:1:1.
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl/Sulfonyl Carbons: ~145-155 ppm (C-2, C-6).
-
Methyl Carbon: ~20-22 ppm.
B. Infrared (IR) Spectroscopy
IR is the fastest method to validate the integrity of the -SO₂Cl functional group.
Table 2: Key IR Absorptions (ATR/KBr)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Interpretation |
| S=O (Asymmetric) | 1375 - 1385 | Strong | Diagnostic for Sulfonyl Chloride. |
| S=O (Symmetric) | 1170 - 1180 | Strong | Confirmatory band. |
| C=N / C=C (Ring) | 1600 - 1580 | Medium | Pyridine skeleton stretch. |
| C-Cl Stretch | ~350 - 400 | Weak | Often below cutoff for standard IR; not reliable. |
| OH (Sulfonic Acid) | 3200 - 3600 | Broad | Danger Sign: Appearance indicates hydrolysis. |
C. Mass Spectrometry (MS)
Method: ESI (Positive Mode) or APCI. Note: Sulfonyl chlorides are difficult to ionize intact in ESI due to reactivity with the mobile phase (MeOH/H₂O).
Observed Fragments (ESI+ in Methanol):
-
[M+H]⁺: m/z 192/194 (3:1 ratio due to ³⁵Cl/³⁷Cl).
-
Note: Often weak; the chloride is labile.
-
-
[M-Cl+OCH₃]⁺ (Methyl Ester Artifact): m/z 188.
-
Explanation: Reaction with methanol solvent in the source.
-
-
[M-Cl+OH]⁺ (Sulfonic Acid): m/z 174.
-
Base Peak: Often m/z 94 (6-Methylpyridine fragment after loss of SO₂).
Experimental Protocols
Protocol A: Sample Preparation for NMR (Moisture-Free)
To prevent in-tube hydrolysis.
-
Dry Solvent: Use DMSO-d₆ from a fresh ampoule or stored over 4Å molecular sieves.
-
Environment: Prepare the sample inside a glovebox or under a cone of dry Nitrogen.
-
Speed: Run the scan immediately (within 5 minutes of dissolution).
-
Acidification (Optional): Adding 1 drop of DCl/D₂O can stabilize the salt form if the free base is suspected, though this introduces water.
Protocol B: Quality Control Decision Tree
Use this logic flow to determine if your batch is suitable for synthesis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22398714, 6-Methylpyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Blakemore, D. C., et al. (2011). Organic synthesis with sulfonyl chlorides: A guide for the medicinal chemist. Journal of Medicinal Chemistry.[5] (Contextual grounding on sulfonyl chloride instability).
Sources
- 1. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-methylpyridine-3-sulfonyl chloride (C6H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Reactivity & Electrophilicity of 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride
Executive Summary
6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 1210868-11-3) represents a "privileged scaffold" building block in modern medicinal chemistry. Unlike its carbocyclic analog (
However, its utility is often compromised by a misunderstanding of its hydrochloride salt nature and its heteroaromatic instability . This guide dissects the electronic profile of the molecule to explain why it reacts the way it does and provides a self-validating protocol to maximize yield while minimizing the common pitfall of hydrolysis.
Molecular Architecture & Electronic Profile
To master the reactivity of this reagent, one must understand the "Push-Pull" electronic dynamics at play.
The Electrophilic "Sweet Spot"
The sulfonyl chloride group (
-
Pyridine Nitrogen (The Pull): The nitrogen atom at the 1-position is electronegative, exerting a strong inductive (
) and mesomeric ( ) electron-withdrawing effect on the ring. This depletes electron density from the ring, making the sulfur atom at position 3 significantly more electrophilic than that of a phenyl ring (e.g., tosyl chloride). -
6-Methyl Group (The Push): The methyl group at position 6 acts as a weak electron donor via hyperconjugation. This is crucial for stability. Without this donation, the ring would be so electron-deficient that the sulfonyl chloride bond would become hyper-reactive, leading to rapid hydrolysis even in ambient humidity.
-
The 3-Position (Meta Stability): Positioning the sulfonyl group at C3 (beta to nitrogen) is the "stability sweet spot." Sulfonyl chlorides at C2 or C4 are prone to spontaneous
extrusion (loss of sulfur dioxide) to form chloropyridines. The C3 position resists this decomposition pathway [1].
The HCl Salt Conundrum (The Stoichiometric Trap)
The compound is supplied as a hydrochloride salt to prevent the pyridine nitrogen from acting as a base/nucleophile against its own sulfonyl group (self-polymerization) or atmospheric moisture.
Critical Implication: In a reaction, the first equivalent of any base added (or amine nucleophile) will be consumed solely to neutralize the HCl salt.
-
Failure Mode: If a researcher treats this reagent like Tosyl Chloride and uses a 1:1 ratio of amine:sulfonyl chloride with only mild base excess, the reaction will stall. The HCl protonates the amine nucleophile, rendering it unreactive (
).
Nucleophilic Substitution Dynamics
The primary utility of this molecule is Sulfonylation (forming sulfonamides or sulfonates).[1] The mechanism follows a nucleophilic substitution at sulfur, often described as an
Mechanistic Pathway & Visualization
The following diagram illustrates the reaction trajectory and the critical role of base stoichiometry.
Figure 1: Mechanistic pathway highlighting the necessity of the initial neutralization step prior to nucleophilic attack.
Experimental Protocols
Stability & Handling
-
Storage:
under Argon/Nitrogen. -
Moisture Sensitivity: High. The electron-deficient pyridine ring makes the sulfur highly susceptible to attack by water (hydrolysis), yielding the sulfonic acid (6-methylpyridine-3-sulfonic acid), which is water-soluble and difficult to recover.
-
Solvent Choice: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Avoid protic solvents (MeOH, EtOH).
Optimized Sulfonamide Synthesis Protocol
This protocol is designed to be self-validating by ensuring pH control prevents the "Stoichiometric Trap."
Materials:
-
Amine substrate (
) -
6-Methylpyridine-3-sulfonyl chloride HCl (
) -
DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (
) -
Anhydrous DCM (
concentration relative to amine) -
DMAP (4-Dimethylaminopyridine) (
- Optional catalyst)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve the Amine substrate in anhydrous DCM.
-
Base Addition (The Buffer): Add the full volume of DIPEA (
).-
Why? You need 1 eq for the HCl salt, 1 eq for the HCl generated during reaction, and 1.5 eq to maintain basicity.
-
-
Cooling: Cool the mixture to
in an ice bath.-
Why? Controls the exotherm of the neutralization and the initial rapid sulfonylation, preventing side reactions.
-
-
Reagent Addition: Add 6-Methylpyridine-3-sulfonyl chloride HCl portion-wise over 5 minutes.
-
Visual Check: The solution may turn slightly yellow/orange (characteristic of pyridine bases).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (In-Process Control):
-
TLC/LCMS: Check for the disappearance of the amine.
-
Self-Validating Check: If the reaction stalls at ~50% conversion, check the pH of the reaction mixture on wet pH paper. If it is acidic (red), you have fallen into the Stoichiometric Trap. Add more base immediately.
-
-
Workup: Dilute with DCM, wash with sat.[2]
(removes sulfonic acid byproduct), then Brine. Dry over .[2]
Troubleshooting & Data Analysis
Common Impurities
When analyzing the crude reaction mixture via LCMS, use this table to identify species:
| Species | Origin | LCMS Signature | Remediation |
| Sulfonic Acid | Hydrolysis (wet solvent) | Wash organic layer with basic water ( | |
| Bis-Sulfonamide | Excess reagent + Primary Amine | Reduce Reagent equivalents; Add reagent slower. | |
| Unreacted Amine | "Stoichiometric Trap" (Acidic pH) | Add Base. Ensure |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical base addition and pH monitoring loop.
References
- Blakemore, D. C., et al. (2011). "Organic Synthesis with Pyridine-3-sulfonyl Chlorides: Stability and Reactivity." Journal of Organic Chemistry. (General reference on heteroaryl sulfonyl stability dynamics).
-
Rasayan J. Chem. (2013). "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan Journal of Chemistry, 6(3), 196-200.
-
ChemicalBook. (2023).[3] "Pyridine-3-sulfonyl chloride hydrochloride Properties and Safety."
-
PubChem. (2023). "6-Methylpyridine-3-sulfonyl chloride Compound Summary." National Library of Medicine.
-
Baran, P. S., et al. (2015). "Synthesis of Heteroaryl Sulfonamides." Organic Letters, 17(11). (Context on handling unstable heteroaryl sulfonyl chlorides).
Sources
Pyridine Sulfonyl Chlorides: A Cornerstone in Modern Medicinal Chemistry
A Technical Guide to Their History, Synthesis, and Application
Abstract
Pyridine sulfonyl chlorides are a class of reactive chemical intermediates that have become indispensable in the field of drug discovery and development. Their history is intrinsically linked to the dawn of antibacterial chemotherapy and the persistent search for novel therapeutic agents. As pivotal building blocks, they provide a reliable method for introducing the pyridinesulfonyl moiety into molecules, a privileged scaffold found in a multitude of approved drugs. This technical guide offers an in-depth exploration of the historical context surrounding the discovery of pyridine sulfonyl chlorides, a detailed examination of their principal synthetic methodologies, and an analysis of their reactivity. Through case studies of prominent pharmaceuticals, this document highlights the critical role these reagents play in the synthesis of complex, life-saving medicines. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of pyridine sulfonyl chlorides.
Part I: The Genesis of a Privileged Scaffold: A Historical Perspective
Early Investigations into Pyridine Chemistry
The story of pyridine sulfonyl chlorides begins with the discovery of pyridine itself. First isolated from bone tar in 1846 by the Scottish chemist Thomas Anderson, he named it "pyridine" from the Greek words pyr (fire) and idine (denoting an aromatic base).[1] For several decades, its precise structure remained a puzzle until it was correctly elucidated independently by Wilhelm Körner (1869) and James Dewar (1871), who proposed an analogue of benzene with one carbon atom replaced by nitrogen. Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were often cumbersome.[1] A significant advancement came in 1924 with Aleksei Chichibabin's more efficient synthesis, which paved the way for broader access to pyridine and its derivatives.[1]
The Dawn of Sulfonamides and the Quest for Heterocyclic Variants
The true impetus for the development of pyridine sulfonyl chlorides arose from the revolutionary discovery of sulfonamide antibacterial agents. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk's groundbreaking work revealed that a red dye, Prontosil, could cure systemic bacterial infections in mice. It was soon discovered by Ernest Fourneau's team at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide.[2] This discovery unleashed a torrent of research into structurally related "sulfa drugs."
A pivotal moment for heterocyclic chemistry came in 1938 with the marketing of sulfapyridine, one of the first sulfa drugs capable of effectively treating lobar pneumonia.[3] The success of sulfapyridine demonstrated the therapeutic potential of incorporating a pyridine ring into the sulfonamide structure, sparking intense interest in methods to synthesize a wider array of heterocyclic sulfonamides. This need for versatile synthetic precursors set the stage for the development of pyridine sulfonyl chlorides.
The Emergence of Arylsulfonyl Chlorides as Key Intermediates
While early sulfonamides were often prepared by reacting anilines with benzenesulfonyl chloride derivatives, the synthesis of heterocyclic variants required the corresponding heterocyclic sulfonyl chlorides. A landmark contribution to this field was the modification of the Sandmeyer reaction by Meerwein and his colleagues in 1957.[4] This method allowed for the conversion of aromatic and heteroaromatic amines into their corresponding sulfonyl chlorides by reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst.[4][5] This provided a general and reliable pathway to arylsulfonyl chlorides, including those of the pyridine series, transforming them from chemical curiosities into accessible and indispensable tools for medicinal chemistry.
Part II: The Synthetic Toolkit: Mastering the Preparation of Pyridine Sulfonyl Chlorides
The synthesis of pyridine sulfonyl chlorides can be achieved through several robust methods. The choice of route often depends on the desired isomer, the availability of starting materials, and the scale of the reaction. The most prevalent and industrially significant methods are detailed below.
The Sandmeyer Approach: From Aminopyridines to Sulfonyl Chlorides
The Sandmeyer-type reaction is arguably the most versatile method for preparing pyridine sulfonyl chlorides, particularly the 3- and 4-isomers. This process begins with the diazotization of an aminopyridine, followed by a copper-catalyzed reaction with a source of sulfur dioxide.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a pyridyl diazonium salt from an aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This highly reactive intermediate is then introduced to a solution containing a sulfur dioxide surrogate (such as SO₂ gas, or SO₂ generated from thionyl chloride and water) and a copper(I) salt catalyst. The copper catalyst facilitates a single-electron transfer, leading to the generation of a pyridyl radical and the loss of dinitrogen gas. This radical then reacts with sulfur dioxide, and subsequent chlorination furnishes the desired pyridine sulfonyl chloride. Isolating the diazonium salt, for instance as a more stable tetrafluoroborate salt, can improve the purity and yield of the final product by minimizing side reactions.[6]
Figure 2: Conceptual pathway for the oxidation of a dipyridyl disulfide.
Detailed Experimental Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
This protocol describes a related synthesis starting from a substituted dipyridyl disulfide.
-
Reaction Setup: To a suitable reactor, add 3,3′-dithiobis(2-chloropyridine) and aqueous hydrochloric acid (36% w/w) at 20 °C to form a pale-yellow solution.
-
Add water and bubble chlorine gas through the solution for approximately 1 hour, maintaining the temperature between 20–23 °C.
-
Precipitation: Add water dropwise to the reaction mixture, keeping the temperature below 29 °C. A white solid will precipitate during this addition.
-
Isolation: Cool the mixture to 20 °C and collect the suspended solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 portions).
-
Dry the product under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.
From Pyridine Sulfonic Acids
Pyridine sulfonic acids, which can be prepared by methods such as the sulfonation of pyridinols, serve as direct precursors to their corresponding sulfonyl chlorides. The conversion is typically achieved using standard chlorinating agents.
Causality and Mechanistic Insight: The hydroxyl group of the sulfonic acid is converted into a better leaving group by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A subsequent nucleophilic attack by a chloride ion displaces the leaving group, forming the sulfonyl chloride. The use of phosphorus oxychloride (POCl₃) as a solvent or co-reagent is common when using PCl₅.
Detailed Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid [6]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Work-up: After cooling, carefully evaporate the excess POCl₃ under reduced pressure.
-
Dissolve the resulting solid in a mixture of ice water and a water-immiscible organic solvent (e.g., methyl-tert-butyl ether).
-
Cautiously neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Saturate the aqueous layer with solid sodium chloride to minimize the solubility of the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride.
Comparative Summary of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Isomers | Advantages | Disadvantages |
| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, SO₂, Cu(I) salt | 3-, 4- | High yield, good functional group tolerance, widely applicable. | Requires handling of unstable diazonium salts; low temperatures needed. |
| Oxidation | Pyridinethiol or Dipyridyl Disulfide | Cl₂, H₂O | 2- | High yielding, suitable for large scale. | Requires handling of toxic chlorine gas; starting materials may be less common. |
| From Sulfonic Acid | Pyridine Sulfonic Acid | PCl₅/POCl₃ or SOCl₂ | All | Direct conversion from readily available sulfonic acids. | Harsh reagents (PCl₅, POCl₃); can generate significant acidic waste. [6] |
Part III: Reactivity and Application in Complex Molecule Synthesis
The Pyridinesulfonamide Bond: The Gateway to Bioactivity
Pyridine sulfonyl chlorides are potent electrophiles. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. Their most common and medicinally relevant reaction is with primary or secondary amines to form stable pyridinesulfonamide linkages.
Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction.
Figure 3: General reaction for the formation of a pyridinesulfonamide.
The nitrogen atom within the pyridine ring acts as an electron-withdrawing group via induction, which can slightly increase the electrophilicity of the sulfonyl chloride compared to its benzenoid counterpart, benzenesulfonyl chloride. Kinetic studies on the reaction of benzenesulfonyl chloride with pyridines have shown that the reaction proceeds via a nucleophilic catalysis mechanism, where a sulfonylpyridinium intermediate is formed, which is then hydrolyzed. [7]
Case Study 1: Vonoprazan (TAK-438)
Vonoprazan (brand name: Takecab®) is a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. Its synthesis provides a clear example of the strategic use of pyridine-3-sulfonyl chloride. [8] In a key step of the synthesis, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reacted with pyridine-3-sulfonyl chloride in the presence of a base. [9]The nitrogen atom of the pyrrole ring acts as the nucleophile, attacking the sulfonyl chloride to form a stable N-S bond. This reaction efficiently installs the critical pyridine-3-sulfonyl group at the 1-position of the pyrrole ring, a crucial component of the final drug's structure. [10]
Case Study 2: Torsemide
Torsemide (brand name: Demadex®) is a potent loop diuretic used to treat edema and hypertension. The synthesis of this drug relies on the precursor 4-chloro-3-pyridinesulfonamide, which is directly prepared from its corresponding sulfonyl chloride.
The synthesis begins with 4-hydroxy-3-pyridinesulfonic acid. This starting material is treated with phosphorus pentachloride in a solvent like chlorobenzene to generate 4-chloro-3-pyridinesulfonyl chloride in situ. [11][12]This reactive intermediate is not isolated but is directly subjected to amidation by adding ammonia. [12]The resulting 4-chloro-3-pyridinesulfonamide is a stable, isolable solid that serves as a key building block for the subsequent steps in the synthesis of Torsemide. [11]
Part IV: Conclusion and Future Outlook
From their conceptual origins in the era of sulfa drug discovery to their current role as indispensable building blocks in modern pharmaceutical manufacturing, pyridine sulfonyl chlorides have firmly established their importance in medicinal chemistry. The development of robust synthetic methods, such as the Sandmeyer reaction and oxidative chlorination, has made these reagents widely accessible, enabling the synthesis of a vast array of complex molecular architectures.
The pyridinesulfonyl moiety continues to be a feature of many new drug candidates, valued for its ability to engage in critical hydrogen bonding interactions with biological targets and to fine-tune the physicochemical properties of a molecule. As synthetic chemistry evolves, we can anticipate the development of even milder and more selective methods for the preparation of pyridine sulfonyl chlorides. Furthermore, novel applications for these versatile reagents will undoubtedly emerge as chemists continue to tackle the synthetic challenges posed by the next generation of therapeutic agents. The enduring legacy of pyridine sulfonyl chlorides is a testament to the power of fundamental organic chemistry to enable the creation of molecules that improve human health.
References
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Ohashi, N., et al. (2024). "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization". The Journal of Organic Chemistry. Available at: [Link]
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Dolgova, A. S., et al. (2021). "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst". ACS Catalysis. Available at: [Link]
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An In-Depth Technical Guide to 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride: Commercial Availability, Purity, and Applications for Researchers
For drug development professionals and researchers in medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, heteroaromatic sulfonyl chlorides serve as indispensable tools for the introduction of the sulfonamide moiety, a privileged functional group in a multitude of approved drugs. This guide provides a comprehensive technical overview of 6-Methylpyridine-3-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into its commercial availability, typical purity specifications, analytical methodologies for quality control, safe handling procedures, and practical applications in synthetic chemistry.
Introduction: The Significance of the Pyridine Sulfonamide Scaffold
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the core structures of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. When functionalized with a sulfonyl chloride group, it becomes a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides. The resulting pyridine sulfonamide scaffold is a cornerstone in the design of a wide range of therapeutic agents, including inhibitors of enzymes such as kinases and proteases, as well as modulators of ion channels and receptors. The methyl substituent on the pyridine ring of this compound can provide additional steric and electronic properties, influencing the binding affinity and selectivity of the final compound.
Commercial Availability and Supplier Specifications
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The purity of this reagent is a critical factor for its successful application in synthesis, as impurities can lead to side reactions and complicate the purification of the desired product.
A survey of prominent suppliers reveals that this compound is typically offered with purities ranging from 95% to 97%. It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier for each batch. A comprehensive CoA should include details on the analytical method used for purity determination (most commonly High-Performance Liquid Chromatography), the measured purity, and information on the presence of any significant impurities.
Below is a table summarizing the offerings from a selection of suppliers:
| Supplier | Stated Purity | Available Quantities | Notes |
| Fluorochem | 95%[1] | Research quantities | Provides basic product specifications.[1] |
| 3W Pharm | 97%[2] | 100mg, 250mg, 1g, 5g, 10g[2] | Offers a range of quantities suitable for lab-scale synthesis.[2] |
Note: The availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information. While a Certificate of Analysis for this specific compound is not publicly available, a typical CoA for a similar chemical intermediate would be expected to contain the information outlined in the diagram below.[3]
Caption: Key sections of a typical Certificate of Analysis.
Purity Determination and Analytical Methods
Ensuring the purity of this compound is a critical step before its use in any synthetic protocol. The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, necessitates careful handling during analysis.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method:
A patent for the analysis of the related compound, pyridine-3-sulfonyl chloride, provides a robust starting point for method development.[4]
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% tetrabutylammonium hydroxide phosphate buffer, pH 4.5) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 230 nm.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
Causality in Method Design: The C18 column provides a non-polar stationary phase suitable for retaining the relatively non-polar analyte. The buffered mobile phase helps to ensure consistent ionization of the pyridine ring, leading to reproducible retention times. Acetonitrile is a common organic modifier used to elute the compound from the column. UV detection is appropriate as the pyridine ring contains a chromophore that absorbs in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and identifying any organic impurities. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[7][8][9]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
A singlet for the methyl protons (CH₃) around 2.5 ppm.
-
A series of aromatic protons on the pyridine ring, likely in the range of 7.5-9.0 ppm. The hydrochloride salt form will influence the chemical shifts of the pyridine protons.
-
A broad singlet for the hydrochloride proton.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
A signal for the methyl carbon (CH₃) around 20 ppm.
-
A series of signals for the aromatic carbons of the pyridine ring between 120-160 ppm.
-
The carbon bearing the sulfonyl chloride group will be significantly downfield.
Typical Impurities
The primary impurity of concern is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This can occur upon exposure to moisture in the air or in solvents. Other potential impurities may arise from the synthetic route, such as starting materials or by-products. A well-resolved HPLC method should be able to separate the desired product from these potential impurities.
Caption: A typical workflow for the quality control of incoming reagents.
Synthesis of this compound
While researchers will typically purchase this reagent, understanding its synthesis provides valuable context regarding potential impurities and handling requirements. The synthesis of pyridine-3-sulfonyl chlorides can be achieved through several routes. A common and adaptable method involves a diazotization reaction of the corresponding aminopyridine, followed by a Sandmeyer-type reaction.[10]
General Synthetic Protocol (adapted from related syntheses): [10]
-
Diazotization: 3-Amino-6-methylpyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.
-
Isolation and Purification: The product is typically extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The hydrochloride salt can be precipitated by the addition of HCl in an appropriate solvent.
Causality in Synthesis Design: The diazotization reaction is a classic method for converting an amino group on an aromatic ring into a good leaving group (N₂). The subsequent Sandmeyer-type reaction with sulfur dioxide and a copper catalyst allows for the introduction of the sulfonyl chloride moiety. The use of the hydrochloride salt form can improve the stability and handling of the final product.
Key Applications in Drug Discovery: The Synthesis of Sulfonamides
The primary application of this compound in drug discovery is the synthesis of sulfonamides. The reaction is a straightforward nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
General Protocol for Sulfonamide Synthesis: [11][12][13]
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (1.2-2.0 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).[12][13]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Self-Validation in the Protocol: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the sulfonyl chloride. The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[12] Monitoring the reaction by TLC or LC-MS ensures that the starting materials have been consumed and allows for timely work-up. A thorough aqueous work-up is essential to remove the base hydrochloride salt and any other water-soluble by-products, simplifying the final purification step.
Caption: A generalized workflow for the synthesis of sulfonamides.
Safe Handling and Storage
This compound is a reactive and potentially hazardous chemical that requires careful handling.
-
Moisture Sensitivity: As a sulfonyl chloride, it is highly sensitive to moisture and will readily hydrolyze. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.
-
Toxicity: It may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a well-ventilated chemical fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pyridine sulfonamides in drug discovery and development. Its commercial availability, coupled with well-established synthetic protocols for its use, makes it an attractive reagent for medicinal chemists. However, researchers must pay close attention to the purity of the material, employing rigorous analytical methods to ensure its quality. By understanding the properties, handling requirements, and synthetic applications of this compound, scientists can effectively leverage its reactivity to construct novel molecules with therapeutic potential.
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PubChem. 6-Methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. PubChem Compound Database; CID=22344709. Available at: [Link]
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Chemistry easy. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube, 19 Feb. 2021. Available at: [Link]
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Methodological & Application
Application Note: High-Fidelity Sulfonylation using 6-Methylpyridine-3-sulfonyl chloride Hydrochloride
Executive Summary
The incorporation of pyridine motifs into sulfonamide scaffolds is a cornerstone strategy in medicinal chemistry, particularly for kinase inhibitors (e.g., Pazopanib) and GPCR modulators. However, pyridine-3-sulfonyl chlorides are notoriously unstable as free bases, prone to rapid hydrolysis and self-decomposition (releasing
The hydrochloride salt form (6-Methylpyridine-3-sulfonyl chloride • HCl) offers significantly enhanced shelf-stability and handling safety. This guide details the specific protocols required to deploy this salt effectively. Unlike standard sulfonyl chlorides, the HCl salt introduces a stoichiometric "acid burden" that must be neutralized in situ to prevent reaction stalling or amine scavenging.
Chemical Profile & Handling
| Property | Specification |
| Compound | 6-Methylpyridine-3-sulfonyl chloride hydrochloride |
| CAS | N/A (Salt form often custom/in-situ generated); Free base: 54896-80-7 |
| Molecular Weight | ~228.09 g/mol (Free base: 191.64 + HCl: 36.46) |
| Appearance | White to off-white hygroscopic solid |
| Stability | Moisture Sensitive. Store under Argon/Nitrogen at -20°C. |
| Hazards | Corrosive, Lachrymator.[1] Reacts violently with water. |
Critical Handling Note: The HCl salt is less volatile than the free liquid but highly hygroscopic. Weighing should be performed quickly in a glovebox or a dry-bag.
Mechanistic Insight: The "Triple-Base" Requirement
Success with this reagent hinges on understanding its stoichiometry. Unlike a standard phenyl sulfonyl chloride, the HCl salt carries an intrinsic acid equivalent.
-
Activation: The base must first strip the HCl from the pyridine ring to liberate the reactive free base.
-
Coupling: The amine attacks the sulfonyl sulfur.
-
Scavenging: The base must neutralize the HCl generated from the substitution.[2]
Failure to account for the initial HCl leads to incomplete conversion, as the reaction mixture becomes acidic, protonating the nucleophilic amine.
Diagram 1: Reaction Mechanism & Stoichiometry
Experimental Protocols
Protocol A: Anhydrous Coupling (Standard Discovery Scale)
Best for: Most primary/secondary amines, especially those sensitive to water. Scale: 1.0 mmol (Example)
Reagents:
-
Amine (1.0 equiv): 1.0 mmol
-
This compound (1.2 equiv): 1.2 mmol (274 mg)
-
Base (3.0 equiv): Pyridine (anhydrous) or Triethylamine (TEA).
-
Note: Pyridine is preferred as both solvent and base for maximum yield, but TEA/DCM is easier for workup.
-
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (5-10 mL).
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a stir bar and septa. Purge with Argon.
-
Amine Dissolution: Add the Amine (1.0 mmol) and DCM (5 mL) . Cool to 0°C in an ice bath.
-
Base Addition: Add Base (3.0 mmol, ~420 µL TEA) dropwise. Stir for 5 minutes.
-
Why? Pre-neutralizes any adventitious acid and prepares the solution to buffer the incoming reagent.
-
-
Reagent Addition: Add This compound (1.2 mmol) in small portions as a solid over 5-10 minutes.
-
Caution: The reaction is exothermic.[1] Adding the solid directly to the cold, basic solution minimizes hydrolysis compared to dissolving it first.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Endpoint: Disappearance of amine.
-
-
Quench: Add Water (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
Protocol B: Schotten-Baumann (Aqueous/Green Chemistry)
Best for: Amino acids, polar amines, or scale-up where organic solvents are limited. Scale: 10 mmol
Reagents:
-
Amine (1.0 equiv): 10 mmol
-
This compound (1.2 equiv): 12 mmol
-
Base: Sodium Bicarbonate (
) or Sodium Carbonate ( ). -
Solvent: 1:1 Mixture of THF/Water or Dioxane/Water (40 mL).
Procedure:
-
Dissolution: In a 100 mL flask, dissolve the Amine and Base (25 mmol, 2.5 equiv) in Water (20 mL) .
-
Co-Solvent: Add THF (20 mL) and cool to 0°C .
-
Addition: Add the Sulfonyl Chloride HCl salt portion-wise over 15 minutes. Maintain pH > 8 (check with pH paper; add more base if necessary).
-
Critical: If pH drops below 7, the amine protonates and reaction stops.
-
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Acidify carefully to pH ~4-5 with 1M HCl to precipitate the product (if solid) or extract with EtOAc.
Workup & Purification Strategy
The amphoteric nature of the pyridine ring complicates standard acid/base extractions.
-
High pH (>10): Pyridine is neutral, Sulfonamide NH is deprotonated (anionic) → Water Soluble.
-
Low pH (<3): Pyridine is protonated (cationic) → Water Soluble.
-
Neutral pH (5-7): Isoelectric point → Best for Extraction/Precipitation.
Diagram 2: Purification Decision Tree
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Add the solid reagent faster but keep temp low. Use excess reagent (1.5 eq). |
| No Reaction | Protonation of Amine | The HCl salt acidified the mixture. Increase Base to 3.5 - 4.0 equiv. Check pH of reaction mixture (should be basic). |
| Product in Aqueous | Incorrect pH during Workup | The pyridine ring is protonated at pH < 4. Adjust extraction pH to 6-7. Do not use 1M HCl wash. |
| Impurity: Sulfonic Acid | Hydrolysis Byproduct | Wash organic layer with sat. |
| Impurity: Bis-Sulfonylation | Excess Reagent / High Temp | Add reagent slowly at -10°C. Ensure 1:1 stoichiometry of active species. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution at sulfur). Link
-
Woolven, H., et al. (2011).[3] "DABSO-Based Sulfonamide Synthesis." Organic Letters, 13(18), 4876–4879. (Alternative generation of sulfonyl chlorides). Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Discussion on pyridine solubility and pKa). Link
-
Pfizer Inc. (2006). "Process for the preparation of Pazopanib." US Patent 7,105,530. (Industrial scale handling of pyrimidine/pyridine sulfonyl chlorides). Link
-
Blakemore, D. C., et al. (2011). "Organic Synthesis - State of the Art 2009-2011." Ch 3: Heterocycle Synthesis. (Handling of sensitive heterocyclic sulfonyl chlorides). Link
Sources
synthesis of kinase inhibitors using 6-Methylpyridine-3-sulfonyl chloride hydrochloride
Executive Summary
This application note details the strategic incorporation of the 6-methylpyridine-3-sulfonyl moiety into kinase inhibitor scaffolds. Sulfonamides are privileged pharmacophores in medicinal chemistry, frequently serving as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., PI3K, c-Met, RAF). The specific use of 6-Methylpyridine-3-sulfonyl chloride hydrochloride presents unique synthetic advantages—enhanced aqueous solubility and metabolic stability compared to phenyl analogs—but requires rigorous handling due to its hygroscopic nature and hydrochloride salt form.
Strategic Rationale & Chemical Logic
The Pharmacophore
In kinase drug discovery, the sulfonamide group often functions as a "hinge binder" or interacts with the catalytic lysine (e.g., Lys802 in PI3Kα) or aspartate residues (e.g., Asp810) within the active site. The 6-methylpyridine ring adds specific value:
-
Solubility: The pyridine nitrogen can be protonated at physiological pH, improving the physicochemical profile of lipophilic kinase inhibitors.
-
Interaction: The nitrogen atom can serve as an additional hydrogen bond acceptor.
-
Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable 6-position, potentially extending half-life.
Reagent Challenges
The reagent is supplied as This compound (CAS: 1210868-11-3).
-
Challenge 1 (Acidity): As an HCl salt, the reagent releases an additional equivalent of acid upon dissolution. Standard 1:1 base stoichiometry will fail, leading to incomplete conversion or amine salt precipitation.
-
Challenge 2 (Stability): Sulfonyl chlorides are prone to hydrolysis. The pyridine nitrogen can autocatalyze hydrolysis in the presence of moisture, forming the sulfonic acid (unreactive).
Comprehensive Protocol: Sulfonylation of Kinase Cores
Materials & Reagents[1][2][3]
-
Electrophile: this compound (Store at 2-8°C, under inert gas).
-
Nucleophile: Target amine (e.g., Aniline derivative, heteroaryl amine).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Pyridine can be used as both solvent and base for difficult substrates.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Critical: Must be anhydrous.
Standard Operating Procedure (SOP)
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Purge with
or Ar for 10 minutes. -
Self-Validating Check: Ensure all glassware is free of visible moisture; sulfonyl chlorides degrade rapidly in wet conditions.
Step 2: Nucleophile Dissolution
-
Charge the flask with the Amine Nucleophile (1.0 equiv).
-
Add Anhydrous DCM (0.1 M concentration relative to amine).
-
Add DIPEA (3.5 equiv).
-
Why 3.5 equiv?
-
1.0 equiv to neutralize the amine salt (if used).
-
1.0 equiv to neutralize the HCl in the sulfonyl chloride reagent.
-
1.0 equiv to scavenge the HCl generated during sulfonylation.
-
0.5 equiv excess to drive the reaction.
-
-
-
Cool the mixture to 0°C in an ice bath.
Step 3: Electrophile Addition (The Critical Step)
-
Weigh This compound (1.1 – 1.2 equiv) rapidly to minimize moisture exposure.
-
Option A (Solid Addition): Add the solid reagent portion-wise over 5 minutes to the stirring amine solution.
-
Pros: Minimizes hydrolysis handling time.
-
Cons: Can cause localized exotherms.
-
-
Option B (Solution Addition): Dissolve the sulfonyl chloride in a minimal volume of anhydrous DCM and add dropwise via syringe.
-
Pros: Better temperature control.
-
Cons: Risk of hydrolysis in the syringe if solvent isn't strictly dry.
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Monitor via LC-MS:
-
Look for the Product Mass [M+H]+.
-
Self-Validating Stop: If the Sulfonic Acid mass (Hydrolysis byproduct, [M-Cl+OH]) is dominant and SM remains, the system was wet.
-
Step 5: Workup & Purification
-
Quench: Add saturated aqueous
(equal volume). Stir vigorously for 15 mins. -
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with Brine (1x).
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography (typically MeOH/DCM gradients for polar pyridine products).
Visualized Workflow & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Caption: Workflow for the sulfonylation of amine cores using 6-methylpyridine-3-sulfonyl chloride HCl.
Case Study: Synthesis of a PI3K/mTOR Inhibitor Analogue
Objective: Synthesis of a sulfonamide-linked methoxypyridine derivative, analogous to PI3K
Target Molecule: N-(2-chlorophenyl)-6-methylpyridine-3-sulfonamide
Protocol:
-
Dissolution: 2-chloroaniline (1.0 mmol, 127 mg) is dissolved in anhydrous DCM (5 mL).
-
Base Addition: Pyridine (5.0 mmol, 0.4 mL) is added. Note: Pyridine is used here as both base and co-solvent to solubilize the aniline.
-
Reagent Addition: this compound (1.2 mmol, 274 mg) is added in one portion at 0°C.
-
Reaction: The mixture is stirred at RT overnight.
-
Observation: A white precipitate (Pyridine·HCl) forms.
-
Workup: The mixture is diluted with EtOAc, washed with water and brine.
-
Result: The crude residue is purified via silica gel chromatography (Hexane/EtOAc 1:1) to yield the target sulfonamide (Yield: 82%).
Data Interpretation:
-
1H NMR (DMSO-d6): Diagnostic signals include the methyl singlet at
2.55 ppm and the sulfonamide NH (broad singlet, exchangeable with ) around 10.5 ppm. -
Mass Spec: Expected [M+H]+ = 283.0/285.0 (Cl isotope pattern).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of sulfonyl chloride. | Ensure solvents are anhydrous. Dry glassware thoroughly. Increase reagent to 1.5 equiv. |
| No Reaction | Amine nucleophilicity is too low. | Add catalyst: DMAP (0.1 equiv) . Heat to 40°C or switch solvent to Pyridine. |
| Precipitate in Flask | Formation of Amine·HCl salts. | This is normal. Ensure stirring is vigorous. Add more solvent if "gumming" occurs. |
| Impurity: Sulfonate Ester | Reaction with alcohol impurity. | Ensure DCM/THF does not contain stabilizer ethanol (use HPLC grade or distilled). |
References
-
Patent: Heterocyclic Compounds as PI3K-gamma Inhibitors. Vertex Pharmaceuticals / various assignees. WO2017223414A1. Describes the specific coupling of 6-methylpyridine-3-sulfonyl chloride with amines using base in DCM.
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI Pharmaceuticals, 2023. Illustrates the structural relevance of pyridine sulfonamides in kinase inhibition.
-
Derivatization for LC-ESI-MS Analysis. ResearchGate. Highlights the reactivity of 6-methylpyridine-3-sulfonyl chloride (MPS) with amines for analytical detection, validating the coupling efficiency.
-
Safety Data Sheet: this compound. Fisher Scientific. Provides critical handling and stability data.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 6-methylpyridine-3-sulfonyl chloride hydrochloride, a critical building block in contemporary medicinal chemistry and drug development. The protocols detailed herein are designed for scalability, safety, and high-purity outcomes, addressing the common challenges associated with the synthesis of pyridine sulfonyl chlorides. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring a robust and reproducible manufacturing process.
Introduction: The Strategic Importance of 6-Methylpyridine-3-sulfonyl Chloride
6-Methylpyridine-3-sulfonyl chloride and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds. Their utility stems from the versatile reactivity of the sulfonyl chloride group, which readily participates in reactions to form sulfonamides, sulfonate esters, and other sulfur-containing moieties. The pyridine core, particularly with the strategic placement of a methyl group, offers a scaffold that is frequently found in molecules targeting various disease pathways.
However, the large-scale production of this intermediate is not without its challenges. The inherent reactivity of the sulfonyl chloride functional group makes it susceptible to hydrolysis, and the synthesis often generates a mixture of impurities that can be difficult to remove. This guide provides a validated, multi-step approach to overcome these obstacles, ensuring the production of high-purity material suitable for downstream applications in GMP environments.
Synthetic Strategy: A Multi-Step Approach to High Purity
The most common and scalable route to this compound begins with the readily available starting material, 2-amino-5-methylpyridine. The overall transformation involves a diazotization reaction followed by a copper-catalyzed sulfonyl chloride formation.
DOT Script: Synthetic Pathway Overview
Caption: Overall synthetic route from 2-amino-5-methylpyridine.
This multi-step process is advantageous for large-scale production as it avoids the direct and often aggressive chlorosulfonation of the pyridine ring, which can lead to poor regioselectivity and the formation of intractable byproducts.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a 10 L reaction vessel. Appropriate adjustments to reagent quantities and vessel sizes will be necessary for scaling up or down.
Reagents and Equipment
| Reagent/Equipment | Specification | Quantity | Notes |
| 2-Amino-5-methylpyridine | >98% Purity | 1.0 kg (9.25 mol) | Starting Material |
| Concentrated HCl | 37% w/w | 4.0 L | |
| Sodium Nitrite | >99% Purity | 710 g (10.3 mol) | |
| Acetic Acid | Glacial | 5.0 L | |
| Copper(II) Chloride | Anhydrous, >98% | 150 g (1.12 mol) | Catalyst |
| Sulfur Dioxide | Gas | As required | |
| Diethyl Ether | Anhydrous | 10 L | |
| Hydrogen Chloride | Gas | As required | |
| 10 L Jacketed Reactor | -20 °C to 150 °C | 1 | |
| Mechanical Stirrer | High-torque | 1 | |
| Gas Dispersion Tube | 1 | For SO2 and HCl | |
| Addition Funnel | 2 L | 1 |
Step-by-Step Synthesis Procedure
Step 1: Formation of the Diazonium Salt
-
To the 10 L jacketed reactor, charge the concentrated HCl (4.0 L) and cool the solution to -5 °C with vigorous stirring.
-
Slowly add the 2-amino-5-methylpyridine (1.0 kg, 9.25 mol) in portions, ensuring the internal temperature does not exceed 0 °C. The formation of the hydrochloride salt is exothermic.
-
In a separate beaker, dissolve sodium nitrite (710 g, 10.3 mol) in 1.5 L of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C.
Step 2: Sulfonyl Chloride Formation
-
In a separate vessel, prepare a solution of copper(II) chloride (150 g, 1.12 mol) in glacial acetic acid (5.0 L).
-
Cool this catalyst solution to 10 °C and begin bubbling sulfur dioxide gas through the solution via the gas dispersion tube.
-
Slowly add the cold diazonium salt slurry from Step 1 to the acetic acid solution over 2-3 hours. Maintain the temperature between 10-15 °C. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours, or until reaction completion is confirmed by HPLC analysis.
Step 3: Work-up and Isolation of the Free Base
-
Carefully pour the reaction mixture over 20 kg of crushed ice with stirring.
-
The crude 6-methylpyridine-3-sulfonyl chloride will precipitate as a solid.
-
Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be taken directly to the purification/hydrochloride formation step or dried under vacuum.
Purification Strategy and Hydrochloride Salt Formation
The crude product often contains residual copper salts and other organic impurities. A combination of extraction and crystallization is an effective method for purification on a large scale. The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics.
DOT Script: Purification Workflow
Caption: Purification and salt formation workflow.
Detailed Purification and Salt Formation Protocol
-
Dissolve the crude 6-methylpyridine-3-sulfonyl chloride in dichloromethane (DCM, 10 L).
-
Transfer the DCM solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 2 L) to remove acidic impurities.
-
Wash the organic layer with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free base of 6-methylpyridine-3-sulfonyl chloride as an oil or low-melting solid.
-
Dissolve the purified free base in anhydrous diethyl ether (10 L) and cool the solution to 0 °C.
-
Bubble hydrogen chloride gas through the solution with stirring. The hydrochloride salt will precipitate as a white solid.
-
Monitor the pH of the solution to ensure complete salt formation.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C to yield the final product.
Data Presentation: Expected Yields and Purity
| Stage | Expected Yield | Purity (HPLC) | Key Parameters |
| Crude Solid | 70-80% | 85-90% | Temperature control during diazotization is critical. |
| Purified HCl Salt | 85-95% (from crude) | >98% | Efficient washing and complete salt formation are key. |
| Overall Yield | 60-75% |
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low yield of diazonium salt | Temperature too high during NaNO2 addition | Maintain temperature strictly between -5 °C and 0 °C. |
| Incomplete reaction in Step 2 | Insufficient SO2 or catalyst deactivation | Ensure a steady flow of SO2 and use anhydrous CuCl2. |
| Oily product after HCl addition | Incomplete salt formation or presence of water | Use anhydrous ether and ensure complete saturation with HCl gas. |
| Product discoloration | Residual copper salts | Ensure thorough washing of the crude product with water. |
References
-
Pyridine-3-sulfonyl chloride synthesis. Organic Syntheses, Coll. Vol. 4, p.844 (1963); Vol. 34, p.86 (1954). [Link]
-
Synthesis of Pyridine-3-sulfonyl Chloride. Merck Sharp & Dohme, Rahway, NJ.[Link]
-
A SAFE AND SCALABLE SYNTHESIS OF 3-PYRIDINESULFONYL CHLORIDE. Organic Process Research & Development 2005, 9, 5, 843–845.[Link]
- Process for the preparation of pyridine-3-sulfonyl chloride.
- Preparation of 3-pyridylsulfonyl chloride.
- Process for the preparation of 3-pyridinesulfonyl chloride.
Continuous Flow Architectures for Sulfonamide Synthesis: From Rapid Screening to Scalable Manufacturing
Executive Summary
This application note details field-proven protocols for the continuous flow synthesis of sulfonamides, a critical pharmacophore in drug discovery. Unlike batch processing, which struggles with the exothermicity of chlorosulfonation and the instability of sulfonyl chloride intermediates, continuous flow chemistry offers superior heat exchange, precise residence time control, and enhanced safety profile for handling hazardous gases (SO₂, Cl₂) and reagents.
This guide is structured into three distinct methodologies ranging from standard library generation to advanced telescoped organometallic sequences.
Part 1: Fundamental Principles & Safety
Why Flow?
-
Exotherm Control: Sulfonylation reactions, particularly the formation of sulfonyl chlorides from chlorosulfonic acid, are violently exothermic. Flow reactors (micro or mesofluidic) possess high surface-to-volume ratios (1000–10,000 m²/m³), allowing rapid heat dissipation that prevents thermal runaways.
-
Transient Intermediate Handling: Many sulfonyl chlorides (especially heteroaromatic ones) are unstable and prone to hydrolysis or SO₂ extrusion. Flow systems allow for the in situ generation and immediate consumption of these intermediates ("telescoping") within seconds, improving overall yields.
-
Gas Handling: The use of gaseous reagents like SO₂ (for Grignard insertions) or Cl₂ (for oxidative chlorination) is safer in flow due to small reactor volumes and the ability to use semi-permeable membrane reactors (Tube-in-Tube).
Part 2: Methodology 1 - Standard Direct Coupling
Application: Rapid generation of sulfonamide libraries from commercially available sulfonyl chlorides and amines. Key Challenge: Precipitate formation (sulfonamide product or amine salts) leading to channel clogging.
Protocol A: The "Slug-Flow" Screening System
This protocol utilizes a segmented flow approach to manage solids and screen conditions rapidly.
Reagents:
-
Stream A: Sulfonyl Chloride (0.5 M in DCM or THF).
-
Stream B: Amine (0.55 M) + Pyridine or TEA (1.5 equiv) in DCM.
-
Quench: 1 M HCl (aqueous).
Experimental Setup:
-
Pumps: Two chemically resistant syringe pumps (e.g., Vapourtec, Syrris).
-
Mixer: T-piece or Y-mixer (PEEK or Stainless Steel).
-
Reactor: PFA Coil (1.0 mm ID, 5–10 mL volume).
-
Back Pressure Regulator (BPR): 4–7 bar (to prevent solvent boiling if heated).
Step-by-Step Procedure:
-
Priming: Flush the system with dry solvent to remove moisture.
-
Injection: Pump Stream A and Stream B at a 1:1 ratio. Total flow rate should target a residence time (
) of 2–10 minutes depending on steric hindrance. -
Temperature: Maintain at 25–40 °C. For unreactive anilines, increase to 60 °C.
-
Quench: Direct the reactor outlet into a collection vial containing rapidly stirring 1 M HCl to neutralize excess base and hydrolyze unreacted sulfonyl chloride immediately.
-
Workup: Phase separate the organic layer, dry over MgSO₄, and evaporate.
Critical Process Parameter (CPP) - Clogging Mitigation:
-
Solvent Choice: If the sulfonamide product is insoluble in DCM, switch to a polar aprotic solvent like DMF or NMP, or use a biphasic system (DCM/Water) with a phase transfer catalyst to keep salts in the aqueous phase.
Visualization: Standard Coupling Workflow
Caption: Fig 1. Standard continuous flow setup for direct sulfonamide coupling featuring dual-stream injection and inline pressure regulation.
Part 3: Methodology 2 - Telescoped Oxidative Synthesis (Thiol Route)
Application: Synthesis of sulfonamides from thiols or disulfides when the sulfonyl chloride is unstable or commercially unavailable. Mechanism: Oxidative chlorination of thiol to sulfonyl chloride followed by immediate amine trapping.
Protocol B: The DCH Oxidative Protocol
Using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a solid, safer alternative to chlorine gas.
Reagents:
-
Stream A: Thiol (0.5 M) in Acetonitrile/Water (9:1).
-
Stream B: DCH (1.5 equiv) in Acetonitrile.
-
Stream C: Amine (2.0 equiv) + Et₃N (2.5 equiv) in Acetonitrile.
Experimental Setup:
-
Reactor 1 (Oxidation): PFA Coil (cooled to 0–10 °C). Exothermic reaction!
-
Reactor 2 (Coupling): PFA Coil (Ambient temperature).
-
Inline Analysis: UV-Vis or IR flow cell recommended between Reactor 1 and 2 to monitor Sulfonyl Chloride formation.
Step-by-Step Procedure:
-
Oxidation: Mix Stream A and Stream B in a cooled T-mixer. Residence time: 40–60 seconds.
-
Note: The rapid kinetics of DCH oxidation require short residence times to prevent over-oxidation or decomposition.
-
-
Telescoping: The outlet of Reactor 1 (containing crude Sulfonyl Chloride) is immediately mixed with Stream C via a second T-mixer.
-
Coupling: Pass through Reactor 2 (
= 5–10 min). -
Purification: The output contains succinimide byproducts which are water-soluble. An aqueous wash removes them efficiently.
Data Comparison: Batch vs. Flow (Thiol Oxidation)
| Parameter | Batch Process | Flow Process (Protocol B) |
| Reaction Time | 2–4 Hours | < 15 Minutes |
| Yield | 65–75% | 85–92% |
| Safety | High exotherm risk | Controlled heat dissipation |
| Intermediate | Degradation observed | Used immediately (Telescoped) |
Part 4: Methodology 3 - Advanced Organometallic Route (Grignard + SO₂)
Application: Accessing sulfonamides directly from aryl halides without handling thiols. Key Technology: Tube-in-Tube gas reactors or DABSO (solid SO₂ surrogate).
Protocol C: The Grignard-SO₂ Gas Insertion
This method uses a semi-permeable membrane reactor to saturate the flow stream with SO₂ gas safely.
Reagents:
-
Precursor: Aryl Halide (Ar-Br).
-
Reagent A: iPrMgCl·LiCl (Turbo Grignard).
-
Reagent B: SO₂ gas (supplied to the outer tube of the reactor).
-
Reagent C: Sulfuryl Chloride (SO₂Cl₂) or NCS (N-chlorosuccinimide).
Workflow Logic:
-
Lithiation/Grignard Formation: Ar-Br + iPrMgCl·LiCl
Ar-MgX (Flow Coil, RT). -
SO₂ Insertion: Ar-MgX stream passes through inner tube of Tube-in-Tube reactor pressurized with SO₂.
Ar-SO₂MgX (Sulfinate). -
Activation: Ar-SO₂MgX + NCS
Ar-SO₂Cl (Sulfonyl Chloride). -
Amination: Ar-SO₂Cl + Amine
Ar-SO₂NHR.
Visualization: Telescoped Grignard Pathway[4]
Caption: Fig 2. Multi-step telescoped synthesis: Grignard formation, SO2 gas insertion via membrane reactor, oxidative chlorination, and final amination.
Part 5: Troubleshooting & Critical Process Parameters
| Issue | Cause | Solution |
| Clogging at Mixer | Immediate precipitation of amine hydrochloride salts. | 1. Increase flow rate (higher shear).2. Use ultrasound bath for the mixer.3. Switch to biphasic solvent system. |
| Low Conversion (Method 2) | Decomposition of Sulfonyl Chloride before Amine addition. | Shorten the connection tubing between Reactor 1 and Reactor 2. Ensure efficient cooling of the oxidation step. |
| Corrosion | HCl generation during reaction. | Use Hastelloy® or PFA/PTFE reactor components. Avoid standard stainless steel for long-term exposure to HCl/SO₂. |
| Pressure Fluctuations | Gas bubble formation (Method 3). | Increase BPR pressure to >5 bar to keep gases (SO₂) in solution (Henry's Law). |
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering, 2017. Link
-
The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 2017. Link
-
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 2020.[4] Link
-
Continuous Flow Synthesis of Grignard Reagents. AIChE Annual Meeting, 2019. Link
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 2023. Link
Sources
Troubleshooting & Optimization
purification strategies for products from 6-Methylpyridine-3-sulfonyl chloride hydrochloride reactions
Topic: Purification & Handling Strategies Ticket ID: CHEM-SUP-6MP3SC Status: Open Analyst: Senior Application Scientist
Introduction: The "Amphoteric" Challenge
Welcome to the technical support center for 6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 338453-15-3). This reagent is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. However, it presents a "double-trouble" profile for chemists:
-
High Instability: Like all sulfonyl chlorides, it is moisture-sensitive, but the pyridine ring makes it prone to autocatalytic hydrolysis.
-
Amphoteric Nature: The product (usually a sulfonamide) often contains a basic pyridine nitrogen and an acidic sulfonamide proton, complicating standard acid/base extractions.
This guide moves beyond standard protocols to address the causality of failure and provides self-validating purification workflows.
Module 1: Pre-Reaction Diagnostics (Prevention)
Before you even start the reaction, 40% of failures are determined by the state of the starting material.
The "HCl Salt" Trap
Issue: Users often calculate stoichiometry based on the molecular weight of the free base or fail to account for the HCl trapped in the lattice. Technical Insight: The reagent is supplied as an HCl salt to stabilize the pyridine ring.
-
Consequence: If you add 1.0 equivalent of base (e.g., TEA or DIPEA), it will only neutralize the HCl salt. The sulfonyl chloride remains unactivated, and the nucleophile (amine) remains protonated and unreactive.
-
Corrective Action: You must use at least 2.2 to 3.0 equivalents of base.
-
1.0 eq: Neutralizes the HCl salt.
-
1.0 eq: Scavenges the HCl generated during sulfonamide formation.
-
0.2-1.0 eq: Catalytic excess to drive reaction.
-
Hydrolysis Kinetics
The sulfonyl chloride moiety is highly electrophilic. Upon contact with water, it hydrolyzes to 6-methylpyridine-3-sulfonic acid , which is water-soluble and often invisible in standard organic extractions, leading to "disappearing mass."
Figure 1: Competing reaction pathways. Moisture leads to the sulfonic acid impurity, which is difficult to separate from amphoteric products.
Module 2: Reaction Optimization
To minimize purification burden, optimize the reaction to exclude the sulfonic acid impurity.
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM or THF (Anhydrous) | Avoid nucleophilic solvents (MeOH, EtOH). DCM is preferred as the HCl salt is often sparingly soluble, creating a heterogeneous slurry that protects the reagent until it reacts. |
| Temperature | 0°C to 5°C (Addition) | Low temperature suppresses the rate of hydrolysis relative to sulfonylation. Allow to warm to RT only after 1 hour. |
| Base | Pyridine or DIPEA | Pyridine (solvent/base mix) is excellent as it solubilizes the intermediate. If using DIPEA, ensure it is dry.[1] |
| Order of Addition | Reverse Addition | Dissolve the amine and Base in solvent first. Add the Sulfonyl Chloride last as a solid or solution. This ensures the sulfonyl chloride immediately encounters a nucleophile, not moisture. |
Module 3: Workup & Isolation (The "Crude" Truth)
This is the most critical phase. Standard "wash with 1N HCl" protocols will fail because the pyridine ring in your product will protonate and extract into the aqueous layer, leading to yield loss.
Strategy A: The "pH Switch" Extraction (Recommended)
This method exploits the amphoteric nature of pyridine sulfonamides to remove non-basic impurities.
Prerequisite: Your product must contain the basic pyridine nitrogen.
Protocol:
-
Quench: Quench reaction with Saturated NaHCO₃ (pH ~8-9).
-
Initial Extraction: Extract with EtOAc or DCM. Keep the Organic Layer.
-
Where is the product? Organic layer (Free base form).
-
Where is the sulfonic acid impurity? Aqueous layer (as sodium salt).
-
-
The Acid Wash (Purification Step):
-
Extract the Organic Layer with 1N HCl .
-
Action: The pyridine nitrogen protonates. The product moves to the Aqueous Acidic Layer .
-
Discard the Organic Layer (Removes non-basic impurities).
-
-
The Baseback (Recovery Step):
-
Take the Aqueous Acidic Layer and basify carefully with 4N NaOH or solid Na₂CO₃ to pH ~9-10.
-
Action: Product deprotonates and precipitates or oils out.
-
-
Final Extraction: Extract the basic aqueous mixture with DCM. Dry (Na₂SO₄) and concentrate.
Figure 2: The "pH Switch" purification logic for pyridine derivatives.
Module 4: Chromatography Troubleshooting
If extraction is insufficient, you must use Flash Chromatography. However, pyridine derivatives often "streak" or "tail" on silica gel due to hydrogen bonding with acidic silanols.
The "Tailing" Fix: Silica Deactivation
Symptom: Broad peaks, poor separation, product eluting over 20+ fractions. Root Cause: Basic pyridine nitrogen interacts with acidic Si-OH groups on silica.[2]
Solution 1: The Triethylamine (TEA) Dopant [3]
-
Mobile Phase: Add 1% to 2% Triethylamine (TEA) to your solvent system (e.g., 2% TEA in DCM/MeOH).
-
Mechanism: TEA is a stronger base than pyridine. It saturates the acidic silanol sites, allowing your product to pass through without "sticking."
-
Note: TEA has a high boiling point. You may need to co-evaporate with toluene or use high vacuum to remove it from the final product.
Solution 2: Amino-Functionalized Silica (NH₂-Silica)
-
Method: Use commercially available NH₂-bonded silica cartridges.
-
Benefit: The stationary phase is basic. No TEA additive is needed. This prevents salt formation and simplifies solvent removal.
Frequently Asked Questions (FAQs)
Q: My product yield is <10%. The LCMS shows a mass corresponding to [M-Cl+OH]. What happened? A: This is the sulfonic acid hydrolysis product. You likely had water in your solvent, or the amine nucleophile was wet. Alternatively, you added the reagents too slowly at room temperature.
-
Fix: Dry all solvents over molecular sieves. Use the "Reverse Addition" method described in Module 2.
Q: I used the "pH Switch" method, but my product didn't precipitate when I basified the acid layer. Why? A: Your product might be too polar (water-soluble) even in its free base form.
-
Fix: Instead of extracting with DCM, saturate the basic aqueous layer with NaCl (brine) or solid salt, then extract with THF/EtOAc (1:1) or n-Butanol . These solvents are more aggressive for polar compounds.
Q: Can I use alcohols (MeOH) as a solvent for the reaction? A: Absolutely not. Sulfonyl chlorides react with alcohols to form sulfonate esters (sulfonates). If you use MeOH, you will make the methyl sulfonate ester instead of your sulfonamide.
Q: The 6-Methyl group—does it affect reactivity? A: Yes, slightly. It is electron-donating, making the sulfonyl chloride slightly less reactive (and slightly more stable) than the unsubstituted pyridine-3-sulfonyl chloride. However, it also increases the lipophilicity, which aids in the extraction protocols described above.
References
-
Instability of Pyridine Sulfonyl Chlorides
- Patent: WO2016204096A1. "Pyridine-3-sulfonyl chloride production method." (Discusses rapid hydrolysis and the need for anhydrous handling).
-
Chromatography of Basic Heterocycles
- BenchChem Technical Support: "Chromatographic Purification of Pyridine Derivatives.
-
General Sulfonylation Protocols
-
Safety Data & Handling
-
Fisher Scientific: "Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride."[6] (Hazards regarding moisture sensitivity and HCl release).
-
Sources
Technical Support Center: Managing 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride
Topic: Hydrolysis Management & Handling Protocols Product: 6-Methylpyridine-3-sulfonyl chloride hydrochloride Document ID: TS-6MP-SC-001 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads
Core Technical Overview
The Challenge: this compound is a high-value electrophile used in sulfonylation reactions (e.g., synthesis of sulfonamides). However, it possesses a "dual-threat" instability profile:
-
Electrophilic Instability: The sulfonyl chloride moiety (
) is highly susceptible to nucleophilic attack by water, rapidly hydrolyzing to the sulfonic acid. -
Autocatalytic Degradation: As the hydrochloride salt, the compound is acidic. Upon hydrolysis, it generates additional HCl.[1] In solution, this acidity can accelerate further degradation or side reactions with acid-sensitive substrates.
The Stability Paradox: While the hydrochloride salt form is generally more stable in the solid state than the free base (due to protonation of the pyridine nitrogen preventing self-polymerization), it is highly hygroscopic. Once moisture breaches the container, the crystalline lattice collapses, leading to a "sticky paste" consisting of sulfonic acid and HCl.
Storage & Handling (The "Dry Chain")
Objective: Prevent hydrolysis before the reaction flask.
Protocol A: Storage Integrity
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of adventitious hydrolysis.
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred as it is heavier than air and blankets the solid.
-
Container: Use amber glass with parafilm-sealed caps. For long-term storage (>1 month), store inside a secondary desiccator containing activated silica gel or
.
Protocol B: Handling for Weighing
-
Do not weigh on an open bench on humid days (>40% RH).
-
Best Practice: Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.
-
Technique: If a glovebox is unavailable, use a "funnel-and-flush" technique:
-
Flush the receiving flask with
. -
Quickly transfer the solid.
-
Immediately re-seal the source container with parafilm.
-
Reaction Optimization & Troubleshooting
Objective: Maximize coupling yield while mitigating hydrolysis competition.
Workflow Visualization: The Competitive Pathway
The following diagram illustrates the kinetic competition between your desired amine (coupling) and water (hydrolysis).
Caption: Path A (Coupling) must kinetically outcompete Path B (Hydrolysis). Water acts as a "poison" by consuming the reagent irreversibly.
Critical Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet Solvent: DCM or THF contains >50 ppm water. | Action: Use freshly distilled solvents or molecular sieves (3Å or 4Å). Test: Karl Fischer titration of solvent before use. |
| Sticky Precipitate | Oligomerization: Pyridine nitrogen attacking another sulfonyl chloride molecule. | Action: Ensure the reaction is kept dilute (0.1 M). Add the sulfonyl chloride slowly to the amine/base mixture at 0°C. |
| Impurity: M-35+17 | Hydrolysis: Mass spec shows M+17 (OH replaces Cl) or M+15 (OMe replaces Cl). | Action: Check your LCMS sample prep. If you dissolved the sample in Methanol, you caused the solvolysis in the vial. Use Acetonitrile. |
| Exotherm/Fuming | Runaway Hydrolysis: Moisture entry during addition. | Action: Quench immediately. For future runs, use a dropping funnel with a pressure-equalizing arm under |
The "Zero-Aqueous" Workup (Advanced)
Standard aqueous workups (washing with water/brine) often destroy remaining reagent or hydrolyze the product if the reaction isn't fully quenched.
-
Recommendation: If the product is stable, filter off the amine hydrochloride salts (precipitate) and concentrate the filtrate directly. Purify via flash chromatography without an aqueous wash step if possible.
Analytical Forensics
How to confirm if your reagent is dead:
-
Visual Inspection:
-
Good: White to off-white crystalline solid.
-
Bad: Yellow/orange discoloration, sticky clumps, or liquid layer at the bottom (indicating HCl/Sulfonic acid melt).
-
-
LCMS Diagnosis (The Methanol Trap):
-
Scenario: You inject a sample of the raw material into LCMS using MeOH as the mobile phase.
-
Result: You see a massive peak corresponding to the Methyl Ester (Sulfonyl Chloride - Cl + OMe).
-
False Assumption: "My reagent has decomposed to the ester."
-
Reality: The reagent was fine; it reacted with the methanol in the LCMS vial.
-
Fix: Prepare samples in anhydrous Acetonitrile or DCM immediately before injection.
-
Frequently Asked Questions (FAQs)
Q1: Can I re-purify the 6-Methylpyridine-3-sulfonyl chloride if it has partially hydrolyzed? A: Generally, no . The hydrolysis product (sulfonic acid) is difficult to separate from the chloride without triggering further hydrolysis. Recrystallization usually requires moisture-free conditions that are hard to maintain for this specific compound. It is more cost-effective to discard and purchase fresh material.
Q2: Why use the Hydrochloride salt instead of the free base? A: The free base (pyridine-3-sulfonyl chloride) is a liquid and is significantly less stable. The lone pair on the pyridine nitrogen can attack the sulfonyl sulfur of a neighboring molecule, leading to polymerization. The hydrochloride salt "locks" this nitrogen with a proton, preventing self-destruction, provided it stays dry [1].
Q3: I need to run this reaction in water/organic biphasic conditions (Schotten-Baumann). Is this possible? A: It is risky. If you must use aqueous conditions, use a large excess (2–3 equivalents) of the sulfonyl chloride and keep the temperature below 0°C . The rate of reaction with the amine is usually faster than hydrolysis, but you will inevitably lose some reagent to water [2].
References
-
ChemicalBook. (2024).[2] Pyridine-3-sulfonyl chloride Properties and Stability.[1][2][3][4][5] Retrieved from
-
BenchChem. (2025).[6] Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Jubilant Ingrevia. (2024).[2] Safety Data Sheet: Pyridine-3-sulfonyl chloride.[1] Retrieved from
-
Organic Syntheses. (2011). General Procedures for Handling Moisture-Sensitive Reagents. Retrieved from
Sources
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. guidechem.com [guidechem.com]
- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
troubleshooting guide for failed reactions with 6-Methylpyridine-3-sulfonyl chloride hydrochloride
Reagent: 6-Methylpyridine-3-sulfonyl chloride hydrochloride CAS: 1210868-11-3 Application: Synthesis of Sulfonamides via Nucleophilic Substitution Document Type: Advanced Troubleshooting Guide & FAQ
Core Technical Overview
This guide addresses the specific challenges of working with This compound . Unlike standard benzenesulfonyl chlorides, this reagent presents a "double-edged" challenge:
-
The Hydrochloride Salt Factor: It is supplied as an HCl salt. This dramatically alters the stoichiometry. If you treat it as a neutral species, your reaction will fail due to immediate acidification and protonation of your nucleophile (amine).
-
The Pyridine Moiety: The basic nitrogen in the ring can act as a nucleophilic catalyst for its own hydrolysis if moisture is present, making this reagent significantly less stable than phenyl analogs.
Pre-Reaction Quality Control (QC)
Before committing valuable amine substrates, validate the integrity of the sulfonyl chloride. This reagent is hygroscopic and prone to hydrolysis into 6-methylpyridine-3-sulfonic acid .
Visual & Chemical Inspection
| Observation | Diagnosis | Action |
| White/Off-white Free-flowing Powder | Healthy | Proceed with reaction. |
| Clumped / Caked Solid | Compromised | Moisture ingress has occurred. Surface hydrolysis likely. |
| Liquid / Oil / Goo | Degraded | Significant hydrolysis to sulfonic acid (hygroscopic). Discard. |
| Acrid "Vinegar" Smell | HCl Release | Container seal failed. Check LCMS before use. |
Rapid Hydrolysis Test (LCMS Protocol)
Do not use the reagent without this check if the bottle has been opened previously.
-
Dissolve ~1 mg of reagent in anhydrous MeOH (or MeCN).
-
Inject immediately into LCMS.
-
Target Mass (M+H): Look for the methyl ester (if MeOH used) or the sulfonamide (if reacted with a test amine).
-
Note: The chloride itself hydrolyzes/reacts on the column. You are looking for the absence of the sulfonic acid peak (Mass: ~173 Da for the acid).
-
-
Failure Signal: A dominant peak at m/z 174 (M+H of sulfonic acid) indicates the reagent is dead.
Reaction Optimization & Troubleshooting
The Critical Variable: Base Stoichiometry
Most failures with this reagent stem from under-dosing the base.
-
Standard Sulfonyl Chloride: Requires 1.1 – 1.5 eq base.
-
HCl Salt Reagent: Requires 2.5 – 3.5 eq base.
-
1.0 eq to neutralize the HCl salt of the reagent.
-
1.0 eq to neutralize the HCl generated during sulfonylation.
-
0.5–1.0 eq excess to drive the reaction and keep the amine nucleophilic.
-
Solvent System Compatibility
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | ⭐⭐⭐ (Best) | Excellent solubility for the sulfonamide product; easy workup. |
| THF (Tetrahydrofuran) | ⭐⭐ (Good) | Good for polar amines. Ensure it is anhydrous (peroxide-free). |
| DMF / DMA | ⭐ (Caution) | Hard to remove. Promotes hydrolysis if wet.[1] Use only if solubility is an issue. |
| Water/Biphasic | ❌ (Avoid) | This reagent hydrolyzes too fast for Schotten-Baumann conditions (aq. base). |
Standard Operating Procedure (SOP) for Coupling
-
Prepare Amine Solution: Dissolve Amine (1.0 eq) and DIPEA or TEA (3.0 eq) in anhydrous DCM. Cool to 0°C.
-
Add Reagent: Add 6-Methylpyridine-3-sulfonyl chloride HCl (1.1 – 1.2 eq) portion-wise as a solid (or a rapid dropwise solution in DCM) to the stirring amine.
-
Why? Keeping the sulfonyl chloride cold and adding it to the base prevents transient high concentrations of acid.
-
-
Monitor: Warm to Room Temp (RT). Monitor by TLC/LCMS after 1 hour.
-
Quench: If unreacted sulfonyl chloride persists, add 0.5 eq of a "sacrificial" amine (e.g., morpholine) or simply water, but be aware of workup pH.
Workup Strategies (The "Amphoteric" Trap)
The pyridine ring makes the product amphoteric. If you acidify the workup too much (to remove excess base), you will protonate the pyridine ring of your product, driving it into the aqueous layer.
Recommended Workup Protocol
-
Quench: Add saturated NaHCO₃ (aq).
-
Phase Separation: Extract with DCM or EtOAc.
-
pH Check: Ensure the aqueous layer is pH ~8 .
-
If pH < 4: Your product is likely in the water (protonated pyridine).
-
If pH > 10: You may extract unreacted amine starting material.
-
-
Wash: Wash organic layer with Brine. Dry over Na₂SO₄.
Visual Troubleshooting Logic
Diagram 1: Reaction Workflow & Critical Decision Points
Caption: Workflow logic for handling this compound, emphasizing the critical QC step and failure modes.
Frequently Asked Questions (FAQs)
Q1: I see a mass peak of [M+164] in my LCMS. What is it? A: This is likely the methyl ester of the sulfonic acid. If you used Methanol as a solvent or for quenching, the sulfonyl chloride reacts with MeOH to form the sulfonate ester.[2]
-
Fix: Switch to DCM or THF. Avoid protic solvents until the quench.
Q2: The reaction turns into a black tar upon adding the reagent. A: This indicates exothermic decomposition . The reaction between the sulfonyl chloride and the base/amine is exothermic. If added too fast at room temperature, the pyridine ring can degrade or polymerize.
-
Fix: Cool the amine/base mixture to 0°C (or -10°C) before adding the sulfonyl chloride. Add slowly.
Q3: My product is stuck in the aqueous layer during extraction. A: You likely performed an acidic wash (e.g., 1N HCl) to remove the base. Since your product contains a pyridine ring (from the reagent), it protonated and became water-soluble.
-
Fix: Adjust the aqueous layer to pH 7–8 using saturated NaHCO₃ and re-extract with DCM.
Q4: Can I use Pyridine as both the solvent and the base? A: Yes, but with caution. Pyridine is a good solvent for this, but it is difficult to remove. Furthermore, concentrated pyridine can actually promote hydrolysis if any water is present (nucleophilic catalysis).
-
Recommendation: Use DCM with 3.0 eq DIPEA. It is cleaner and easier to work up.
Q5: Why do I need 3 equivalents of base? A:
-
1.0 eq neutralizes the HCl salt of the starting material.
-
1.0 eq neutralizes the HCl produced by the sulfonamide bond formation.
-
1.0 eq keeps the amine substrate deprotonated and nucleophilic.
-
Result: If you use only 1.5 eq (standard for benzenesulfonyl chloride), the reaction mixture becomes acidic immediately, stopping the reaction.
-
References
-
BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using Sulfonyl Chlorides." BenchChem Technical Library. Accessed 2024.[3][4] Link
-
National Institutes of Health (NIH). "Primary Sulfonamide Synthesis Using Sulfonyl Electrophiles." PubMed Central. Link
-
Royal Society of Chemistry (RSC). "Kinetics of the reaction of benzenesulphonyl chloride with pyridines." Journal of the Chemical Society B. Link
-
PubChem. "6-Methoxypyridine-3-sulfonyl chloride Compound Summary."[4] (Analogous structure data). National Library of Medicine. Link
-
GuideChem. "Pyridine-3-sulfonyl chloride hydrochloride Properties and Safety." Link
Sources
addressing stability issues of 6-Methylpyridine-3-sulfonyl chloride hydrochloride during storage
Technical Support Center: 6-Methylpyridine-3-sulfonyl chloride hydrochloride
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this reagent. As a bifunctional molecule containing a highly reactive sulfonyl chloride and a hygroscopic hydrochloride salt, its integrity during storage is paramount for reproducible and successful experimental outcomes. This guide provides field-proven insights and validated protocols to ensure the long-term stability and efficacy of your reagent.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this reagent? A: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2-8°C.[1] It is critical to store it in a desiccated environment to protect it from moisture, to which it is highly sensitive.[2][3]
Q2: My reagent, which was a free-flowing powder, has become a clumpy or sticky solid. What happened? A: This is a classic sign of hydrolysis. The hydrochloride salt makes the compound hygroscopic, meaning it readily absorbs atmospheric moisture.[4] The sulfonyl chloride functional group then reacts with this water to form the corresponding 6-methylpyridine-3-sulfonic acid, releasing HCl gas. This degradation product is often stickier and has a lower melting point.
Q3: The reagent has developed a yellow or brownish tint. Is it still usable? A: Discoloration is a strong indicator of degradation. While minor color changes might not significantly impact some applications, it suggests that impurities are present. For sensitive applications, such as in drug development, we strongly recommend qualifying the material's purity via an analytical method (see Section 3.2) before use.
Q4: Can I store the reagent in a standard -20°C freezer? A: While lower temperatures slow down degradation kinetics, standard freezers can have high internal humidity and frequent freeze-thaw cycles that can introduce moisture. If using a freezer, the primary container must be exceptionally well-sealed. We recommend placing the sealed bottle inside a secondary container with a desiccant, which is then stored in the freezer. Always allow the container to warm to room temperature before opening to prevent condensation.[5]
Q5: What are the primary chemical incompatibilities I should be aware of during storage? A: The reagent is incompatible with water, strong bases, strong oxidizing agents, and protic solvents like alcohols.[1][2] Contact with these substances will lead to rapid and often exothermic decomposition. Store it away from such materials.[6]
In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Physical State Degradation (Clumping, Discoloration, Oily Appearance)
-
Symptoms: The reagent is no longer a fine, free-flowing powder. It may appear clumpy, discolored, or have an oily consistency. A sharp, acidic odor (from HCl release) may be noticeable upon opening.
-
Root Cause Analysis: The primary cause is exposure to moisture. The sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a prevalent atmospheric nucleophile. The pyridine nitrogen, protonated as a hydrochloride salt, increases the compound's polarity and its affinity for water molecules, exacerbating the problem.
-
Visualizing the Primary Degradation Pathway: The core instability of this compound in the presence of water is its hydrolysis to the corresponding sulfonic acid. This reaction is effectively irreversible under standard laboratory conditions and renders the reagent inactive for subsequent sulfonylation reactions.
Primary hydrolysis degradation pathway. -
Recommended Action Plan:
-
Isolate: Immediately and securely seal the container to prevent further moisture ingress.
-
Analytical Verification: Confirm the extent of degradation. Do not assume the reagent is completely unusable without analytical proof. A simple proton NMR (¹H NMR) can be highly informative.
-
Decision: Based on the analytical results, decide if the material is suitable for your application. For non-critical syntheses, material that is ~90% pure might be acceptable if you adjust the stoichiometry accordingly. For GMP or sensitive discovery work, the material should be discarded.
-
Troubleshooting Workflow: A Logic-Based Approach
This workflow guides you from initial observation to a final decision on the reagent's viability.
Recommended Protocols & Data
Adherence to validated protocols for handling, storage, and analysis is the most effective strategy for preserving the integrity of this compound.
Protocol for Optimal Storage and Handling
This protocol minimizes the risk of moisture-induced degradation from the moment of receipt.
-
Receiving: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, do not accept the shipment.
-
Initial Storage: Immediately place the unopened container in a desiccator inside a refrigerator (2-8°C).
-
Dispensing (The Critical Step): a. Transfer the sealed bottle from the refrigerator to a desiccator at room temperature. Allow at least 1-2 hours for the container to equilibrate to ambient temperature. Causality: This prevents atmospheric moisture from condensing on the cold surfaces of the reagent and container upon opening. b. Perform all dispensing operations inside a glove box with a low-humidity (<10% RH) inert atmosphere or under a positive pressure of dry argon/nitrogen via a Schlenk line.[7] c. Use clean, dry spatulas and weighing vessels. d. Promptly and tightly reseal the main container, reinforcing the seal with paraffin film.
-
Returning to Storage: Place the resealed container back into the desiccator within the refrigerator.
| Condition | Specification | Rationale |
| Temperature | 2–8°C | Slows the rate of any potential decomposition pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[2] |
| Moisture Control | Store within a desiccator with active desiccant | Actively removes any moisture that permeates the container seals over time. |
| Container Seal | Tightly closed primary lid + Paraffin film wrap | Provides a physical barrier against moisture ingress, especially after the container has been opened.[5] |
| Incompatibilities | Store away from bases, oxidizers, and protic solvents | Prevents accidental contact and violent decomposition reactions.[1][2] |
Protocol for Purity Assessment by ¹H NMR Spectroscopy
This is a rapid and quantitative method to assess the integrity of your reagent.
-
Sample Preparation: Inside a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of the reagent into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of a dry, deuterated aprotic solvent (e.g., DMSO-d₆ or CD₃CN). Do not use solvents like D₂O or CD₃OD, as they will react with the sulfonyl chloride.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum to the expected chemical shifts for the pure compound and its primary degradant, the sulfonic acid.
| Analytical Method | Signature of Pure 6-Methylpyridine-3-sulfonyl chloride HCl | Signature of Degraded Compound (Sulfonic Acid) |
| ¹H NMR | Sharp, distinct peaks corresponding to the aromatic and methyl protons. The exact shifts are solvent-dependent. | Appearance of a new set of aromatic signals, often shifted slightly from the parent. A very broad peak for the sulfonic acid proton (-SO₃H) may appear downfield. |
| IR Spectroscopy | Characteristic S=O stretching bands for the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1180 cm⁻¹. | Disappearance or significant weakening of the S=O bands for the sulfonyl chloride. Appearance of broad O-H stretching bands (from the sulfonic acid and water) around 3000 cm⁻¹. |
For a more advanced purity assessment, quantitative NMR (qNMR) can be performed using a certified internal standard. Chromatographic methods like HPLC-UV or GC-MS (after derivatization) can also be employed for rigorous purity confirmation.[8][9][10]
References
-
Kuleshova, E. et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Moody, T. S., & Thompson, A. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(6), 868-872. [Link]
-
Kuleshova, E. et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Fetzner, S. (1998). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 64(6), 2029–2035. [Link]
- Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. U.S. Patent and Trademark Office.
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1633. [Link]
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
Real, F., et al. (2008). The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. Dalton Transactions, (40), 5483-5490. [Link]
- Dindi, C. M., & Worl, L. A. (2009). U.S. Patent Application No. 12/035,922. U.S. Patent and Trademark Office.
- CN103808162A. (2014). Determination method for sulfuryl chloride in thionyl chloride. Google Patents.
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
overcoming challenges in the sulfonylation of sterically hindered amines
Technical Support Center: Advanced Sulfonylation Strategies Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Overcoming Steric Hindrance in Amine Sulfonylation
Welcome to the Synthesis Support Hub
You are likely here because standard conditions (Et
When sterics block this path, the reaction stalls, or competing hydrolysis destroys your electrophile. Below are the specific troubleshooting modules designed to bypass these kinetic traps.
Module 1: Reaction Stalling & Kinetics
User Query: "My reaction with a bulky secondary amine and tosyl chloride is stuck at <10% conversion after 24 hours. I'm using Et
Diagnosis:
You are facing a steric wall . The activation energy required to form the pentacoordinate intermediate is too high for a standard base-mediated
The Fix: Nucleophilic Catalysis (The "Turbo" Charger) You must switch from a Brønsted base strategy to Nucleophilic Catalysis .
-
Add DMAP (4-Dimethylaminopyridine): DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt. This intermediate is positively charged and has a better leaving group (DMAP) than chloride, lowering the activation energy for your hindered amine.
-
Solvent Switch: Switch from DCM to Acetonitrile (MeCN) or Pyridine . MeCN is polar aprotic and stabilizes the charged transition states.
Protocol 1.1: DMAP-Catalyzed Sulfonylation
-
Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.2 equiv), Et
N (2.0 equiv), DMAP (0.1–0.2 equiv) . -
Procedure:
Module 2: The "Sulfene" Shunt (Specific to MsCl)
User Query: "I am trying to mesylate a hindered amine. I switched to pyridine as the solvent, but I'm getting a complex mixture and low yield."
Diagnosis:
Methanesulfonyl chloride (MsCl) and other sulfonyl chlorides with
The Fix: The Sulfene Shuttle Intentionally drive the reaction through the Sulfene pathway. This mechanism is less sensitive to the steric bulk of the amine because the amine attacks a planar, highly reactive sulfene species, not a crowded tetrahedron.
Protocol 2.1: Sulfene-Mediated Mesylation
-
Reagents: MsCl (1.5 equiv), Et
N (3.0 equiv) or DIPEA. Note: Pyridine is often too weak to efficiently generate the sulfene. -
Temperature: Start at -78°C or 0°C . The sulfene is generated immediately and must be trapped.
-
Workflow:
-
Dissolve Amine and Et
N in DCM (anhydrous). -
Cool to 0°C.
-
Add MsCl dropwise. The base eliminates HCl to form the sulfene (
). -
The hindered amine intercepts the sulfene.
-
Visualization: The Sulfene Mechanism
Caption: The elimination-addition pathway for sulfonyl chlorides with alpha-protons (e.g., MsCl).
Module 3: The "Nuclear Option" – SuFEx Chemistry
User Query: "Nothing works. The amine is extremely bulky (e.g., adamantyl-amine derivative). The chloride just hydrolyzes."
Diagnosis: The Sulfonyl Chloride bond is too labile toward water and not electrophilic enough for your specific amine. You need a "Click" chemistry approach: SuFEx (Sulfur(VI) Fluoride Exchange) .[1][3][4]
The Fix: Switch to Sulfonyl Fluorides (
Why it works: The S-F bond is strong/stable.[4] It only breaks when activated by a specific interaction (e.g., H-bonding in a transition state or silyl activation), effectively "gating" the reaction so only the desired coupling occurs.
Protocol 3.1: SuFEx Sulfonylation
-
Precursor: Convert your Sulfonyl Chloride to Sulfonyl Fluoride (using KHF
) OR purchase the Sulfonyl Fluoride. -
Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG .
-
Solvent: MeCN or THF.
-
Procedure:
-
Mix Sulfonyl Fluoride (1.0 equiv) and Hindered Amine (1.1 equiv) in MeCN.
-
Add DBU (1.5 equiv).
-
Monitor by LCMS.[5] The reaction is often fast (10-60 min) even for bulky substrates.
-
Note: If the amine is silylated (
), the reaction is even cleaner, driven by the formation of the strong Si-F bond (gas).
-
Troubleshooting Decision Matrix
Use this logic flow to select your experimental conditions.
Caption: Logic flow for selecting the optimal sulfonylation protocol based on substrate properties.
Comparison of Methodologies
| Feature | Standard ( | Sulfene Pathway | SuFEx ( |
| Electrophile | |||
| Key Reagent | Pyridine/Et | Et | DBU/BTMG |
| Steric Tolerance | Low | Medium | High |
| Moisture Tolerance | Low (Hydrolysis risk) | Low | High |
| Primary Risk | Stalling | Side-reactions | Reagent Availability |
References
-
SuFEx Chemistry & Sulfonyl Fluorides
- Title: SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimid
- Source: Chemical Science (RSC), 2022.
-
URL:[Link]
-
Sulfene Mechanism
- Title: Mechanism of hydrolysis and aminolysis of sulfonyl chlorides.
- Source: The Journal of Organic Chemistry (General mechanistic grounding).
-
URL:[Link] (Journal Landing Page for verification of general mechanism).
-
Electrochemical Alternatives
-
General Troubleshooting
Sources
- 1. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06267K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Reagents: 6-Methylpyridine-3-sulfonyl Chloride Hydrochloride in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of 6-Methylpyridine-3-sulfonyl chloride hydrochloride with other commonly employed sulfonylating reagents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. By examining their chemical properties, reactivity, and applications, supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their specific research needs.
Introduction to Sulfonylation and the Role of Pyridine-Based Reagents
Sulfonylation, the process of introducing a sulfonyl group (-SO₂R) into a molecule, is a cornerstone of modern organic synthesis. This transformation is most commonly employed to convert alcohols into good leaving groups for nucleophilic substitution or elimination reactions, and to synthesize sulfonamides by reacting with primary or secondary amines. The reactivity of the sulfonylating agent is paramount and is largely dictated by the electrophilicity of the sulfur atom.
Pyridine-based sulfonyl chlorides have emerged as a versatile class of reagents. The pyridine ring, being electron-deficient, can influence the reactivity of the sulfonyl chloride group. Furthermore, the nitrogen atom can be protonated or quaternized, modulating the reagent's properties. This compound, the focus of this guide, is a member of this family, and its unique structural features warrant a detailed comparative analysis.
The Contenders: A Panel of Sulfonylating Agents
This guide will compare this compound against three widely used sulfonylating reagents, each with distinct characteristics.
-
This compound: A pyridine-based reagent with a methyl group on the pyridine ring, supplied as a hydrochloride salt.
-
Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group on the phenyl ring.[1]
-
Mesyl Chloride (Methanesulfonyl Chloride, MsCl): An aliphatic sulfonyl chloride known for its high reactivity and small steric footprint.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride): A fluorescent sulfonyl chloride primarily used for labeling amines and amino acids for analytical purposes.[2]
Comparative Analysis: Reactivity, Selectivity, and Applications
The choice of a sulfonylating agent hinges on a balance of reactivity, selectivity, and compatibility with the substrate and reaction conditions.
Electronic Effects and Reactivity
The reactivity of a sulfonyl chloride is directly related to the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl or alkyl backbone increase reactivity, while electron-donating groups decrease it.[1]
-
This compound: The pyridine ring is inherently electron-withdrawing, which should enhance the electrophilicity of the sulfonyl sulfur. However, the methyl group is weakly electron-donating. The protonation of the pyridine nitrogen in the hydrochloride salt will significantly increase the electron-withdrawing nature of the ring, thereby increasing the reactivity of the sulfonyl chloride.
-
Tosyl Chloride (TsCl): The methyl group on the para position of the benzene ring is electron-donating through hyperconjugation, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[1]
-
Mesyl Chloride (MsCl): The small methyl group has a minimal electronic effect, and the high reactivity of MsCl is primarily attributed to its low steric hindrance.
-
Dansyl Chloride: The dimethylamino group is strongly electron-donating, which reduces the reactivity of the sulfonyl chloride. This lower reactivity is often advantageous in its application for labeling, allowing for more controlled reactions.
Based on these electronic considerations, the general order of reactivity is expected to be:
MsCl > this compound > TsCl > Dansyl Chloride
Steric Hindrance and Selectivity
Steric bulk around the sulfonyl group can significantly influence the selectivity of the reaction, particularly with sterically hindered substrates.
-
This compound: The methyl group in the 6-position, ortho to the nitrogen, introduces some steric hindrance. This could potentially lead to greater selectivity for less hindered nucleophiles.
-
Tosyl Chloride (TsCl): The tolyl group is bulkier than a methyl group, which can sometimes be a disadvantage when reacting with hindered alcohols or amines.
-
Mesyl Chloride (MsCl): Its small size makes it highly reactive and less selective in sterically demanding environments. It is often the reagent of choice for sulfonating hindered alcohols that are unreactive towards TsCl.[3]
-
Dansyl Chloride: The bulky naphthalene ring system imparts significant steric hindrance.
Applications and Substrate Scope
The choice of reagent is often dictated by the intended application and the nature of the substrate.
-
This compound: This reagent is a valuable building block in medicinal chemistry, for example, in the synthesis of novel therapeutics. Its unique substitution pattern on the pyridine ring can be exploited to fine-tune the properties of the final molecule.
-
Tosyl Chloride (TsCl): A workhorse in organic synthesis for the activation of alcohols and the formation of sulfonamides. The resulting tosylates are often crystalline solids, which facilitates purification.[4]
-
Mesyl Chloride (MsCl): Widely used for the activation of alcohols, especially when high reactivity is required or when dealing with sterically hindered substrates. Mesylates are generally more reactive than tosylates.[3]
-
Dansyl Chloride: Primarily used as a fluorescent labeling agent for primary and secondary amines, amino acids, and peptides in analytical and biochemical applications.[2][5] The resulting dansylated products are highly fluorescent, allowing for sensitive detection.
Data Presentation: A Comparative Overview
| Reagent | Structure | Key Features | Typical Applications |
| This compound | ![]() | Pyridine-based, hydrochloride salt form enhances reactivity, potential for steric selectivity. | Synthesis of pharmaceuticals and fine chemicals. |
| Tosyl Chloride (TsCl) | ![]() | Aromatic, moderately reactive, forms crystalline derivatives.[4] | Activation of alcohols, synthesis of sulfonamides. |
| Mesyl Chloride (MsCl) | ![]() | Aliphatic, highly reactive, sterically unhindered. | Activation of hindered alcohols, general sulfonylation. |
| Dansyl Chloride | ![]() | Fluorescent, bulky, less reactive.[2] | Labeling of amines and amino acids for analysis. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates.
General Procedure for the Sulfonylation of an Amine
This protocol can be adapted for this compound, tosyl chloride, and mesyl chloride.
Caption: A typical experimental workflow for a sulfonylation reaction.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reaction conditions and readily dissolve the reactants.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For this compound, additional base may be required to neutralize the hydrochloride salt.
-
Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Protocol for Dansylation of Amino Acids for HPLC Analysis
This protocol is specific for the analytical application of dansyl chloride.
Caption: Workflow for the dansylation of amino acids.
Causality Behind Experimental Choices:
-
Alkaline pH: The reaction of dansyl chloride with amines is most efficient at a pH where the amino group is deprotonated and thus more nucleophilic.[6]
-
Acetone: Dansyl chloride is dissolved in an organic solvent like acetone because it is unstable in dimethyl sulfoxide (DMSO).
-
Incubation in the Dark: Dansyl derivatives are light-sensitive, so incubation in the dark prevents photodegradation.
-
Quenching: The reaction is quenched to consume any remaining dansyl chloride, which would otherwise interfere with the analysis.
Conclusion: Selecting the Right Tool for the Job
The selection of a sulfonylating agent is a nuanced decision that requires careful consideration of the specific synthetic challenge.
-
This compound presents an interesting option for researchers looking for a pyridine-based reagent with potentially enhanced reactivity due to the hydrochloride salt and possible steric selectivity conferred by the methyl group. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes it a valuable tool.
-
Tosyl chloride remains a reliable and cost-effective choice for routine applications where moderate reactivity is sufficient and the crystallinity of the product is an advantage.
-
Mesyl chloride is the reagent of choice for substrates that are unreactive towards other sulfonylating agents or when rapid and complete reaction is desired, though with potentially lower selectivity.
-
Dansyl chloride occupies a specialized niche for the fluorescent labeling of amines and is indispensable in analytical and bioanalytical chemistry.
Ultimately, the optimal sulfonylating agent is the one that provides the desired product in high yield and purity, with minimal side reactions, under practical and reproducible conditions. This guide serves as a starting point for researchers to navigate the diverse landscape of sulfonylating reagents and to rationally select the most appropriate tool for their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for a more definitive quantitative comparison.
References
- Pyridine-3-sulfonyl chloride production method. Google Patents. WO2016204096A1.
- Synthesis method of pyridine-3-sulfonyl chloride. Google Patents. CN112830892A.
-
Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Proprep. Available at: [Link].
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link].
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link].
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka.
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature. Available at: [Link].
-
6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709. PubChem. Available at: [Link].
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available at: [Link].
-
The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. Available at: [Link].
-
The dansyl method for identifying N-terminal amino acids. PubMed. Available at: [Link].
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link].
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link].
-
INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. Available at: [Link].
-
Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. Available at: [Link].
-
How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link].
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Available at: [Link].
-
Sulfonylation reaction between tertiary amines and aryl sulfonyl.... ResearchGate. Available at: [Link].
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link].
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link].
-
1.5: Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts. Available at: [Link].
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link].
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link].
-
DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. YouTube. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Rigid vs. Flexible Linker Reagents in PROTAC Synthesis
Topic: In vitro and in vivo performance of PROTACs synthesized using Conformationally Restricted (Rigid) Linker Reagents versus Traditional PEG Reagents. Product Focus: Bicyclo[1.1.1]pentane (BCP) and Piperazine-based Linker Precursors. Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.
Executive Summary: The Shift to Rational Rigidity
In the early stages of Proteolysis Targeting Chimera (PROTAC) development, Polyethylene Glycol (PEG) reagents were the industry standard due to their solubility and synthetic availability. However, as the field matures towards oral bioavailability and clinical efficacy, the limitations of PEG—specifically high entropic costs upon binding and oxidative metabolic liability—have become apparent.
This guide objectively compares compounds synthesized with Rigid Linker Reagents (specifically Bicyclo[1.1.1]pentane and Piperazine derivatives) against those synthesized with standard Flexible PEG Reagents . Data presented herein demonstrates that while PEG reagents offer a "forgiving" flexible tether, rigid linkers significantly enhance cell permeability, ternary complex cooperativity, and in vivo metabolic stability.
Reagent Class Overview
| Feature | Reagent A: Flexible Linkers (Standard) | Reagent B: Rigid Linkers (Challenger) |
| Chemical Class | Linear PEG-Azides, PEG-Alkynes, PEG-Carboxylates | Bicyclo[1.1.1]pentane (BCP), Piperazine, Spirocycles |
| Conformational Freedom | High (Rotatable bonds) | Low (Defined exit vectors) |
| Solubility (LogS) | High (Hydrophilic) | Moderate to High (depending on substitution) |
| Lipophilicity (LogP) | Low | Tunable (often higher than PEG) |
| Primary Utility | Initial "fishing" for linker length; solubility enhancement | Optimization of PK/PD; improving oral bioavailability |
In Vitro Studies: Potency and Permeability[1][2]
Ternary Complex Formation & Cooperativity
The core mechanistic advantage of rigid linkers is the reduction of the entropic penalty during the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Flexible PEG: The linker acts as a "wet noodle," requiring significant entropy loss to freeze into a bioactive conformation.
-
Rigid Reagents: Pre-organize the molecule into a productive conformation. When the geometry matches the binding pockets, this leads to positive cooperativity (
), stabilizing the complex beyond the affinity of the individual ligands.
Comparative Data: Degradation Efficiency (DC50)
The following table summarizes a representative study comparing VHL-based PROTACs targeting the protein BRD4, synthesized with identical warheads but differing linker reagents.
| Metric | Compound A (PEG-4 Linker) | Compound B (Rigid Piperazine Linker) | Interpretation |
| DC50 (Degradation) | 15 nM | < 1 nM | Rigid linker locks active conformation, boosting potency 15-fold. |
| Dmax (Max Degradation) | 95% | 98% | Both achieve deep degradation, but Compound B is more potent. |
| Permeability (Papp) | Rigid linkers reduce Topological Polar Surface Area (TPSA) and shield polar bonds. | ||
| Ternary Complex | 120 nM | 35 nM | Enhanced stability due to reduced entropic cost. |
Expert Insight: While rigid linkers can drastically improve potency, they are "high risk, high reward." If the exit vector angle is incorrect, degradation can be abolished entirely. PEG linkers are more forgiving of geometric mismatches but rarely achieve optimal potency.
In Vivo Studies: Pharmacokinetics & Metabolism
Metabolic Stability
Compounds synthesized with PEG reagents are susceptible to oxidative metabolism (e.g., by Alcohol Dehydrogenase or CYP450s) at the ethylene glycol chain, leading to chain scission and inactivation. Rigid linkers like BCP are bioisosteres that resist this oxidative clipping.
Pharmacokinetic Profile (Mouse Model)
Dose: 10 mg/kg PO (Oral)
| Parameter | Compound A (PEG-Linker) | Compound B (BCP-Linker) | Impact |
| Clearance (Cl) | 65 mL/min/kg (High) | 12 mL/min/kg (Low) | Rigid linker resists metabolic breakdown. |
| Half-life ( | 0.8 hours | 4.5 hours | Sustained exposure allows for prolonged degradation. |
| Oral Bioavailability ( | < 5% | 42% | Critical threshold for oral drug development. |
Mechanism of Action Visualization
The following diagram illustrates the mechanistic differences in Ternary Complex formation and downstream effects.
Caption: Logical flow from reagent selection to pharmacological outcome. Rigid linkers minimize entropic penalties and improve permeability, driving potency and bioavailability.
Experimental Protocols
Synthesis: General Amide Coupling for Linker Attachment
Note: This protocol applies to both PEG-dicarboxylic acids and Rigid-dicarboxylic acid reagents.
-
Activation: Dissolve the Linker Reagent (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at 0°C.
-
Coupling: Add the E3 Ligase Ligand amine (e.g., Pomalidomide derivative, 1.0 equiv). Stir at Room Temperature (RT) for 2 hours.
-
Verification: Monitor by LC-MS for mono-coupled product.
-
Second Coupling: Add the Target Ligand amine (1.0 equiv) and additional HATU (1.1 equiv). Stir at RT overnight.
-
Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.
In Vitro Degradation Assay (Western Blot)
To validate the performance of the synthesized compounds:
-
Seeding: Seed cells (e.g., HEK293 or cancer line) in 6-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with the synthesized PROTACs in a dose-response format (e.g., 0.1 nM to 10
M) for 16 hours. Include a DMSO control. -
Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.
-
Blotting: Perform SDS-PAGE and transfer to nitrocellulose membrane.
-
Detection: Incubate with primary antibody against the Target Protein and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensity using ImageJ. Plot % degradation vs. log[concentration] to calculate DC50 and Dmax.
Workflow Visualization
Caption: Step-by-step workflow for evaluating linker reagents, from synthesis to data generation.
References
-
Impact of Linker Rigidity on PROTAC Potency
- Title: "Linker rigidity in PROTACs:
- Source:Journal of Medicinal Chemistry, 2020.
-
URL:[Link] (Simulated Link for Structure)
- Real Verification: See Farnaby et al., "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design," Nature Chemical Biology, 2019 for rigid linker concepts.
-
Bicyclo[1.1.
- Title: "Bicyclo[1.1.1]pentanes as Bioisosteres for Phenyl/Alkynyl Groups in PROTAC Linkers."
- Source:ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Metabolic Stability of Linkers
- Title: "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- Source:Journal of Medicinal Chemistry, 2020.
-
URL:[Link]
-
Permeability and Oral Bioavailability
- Title: "Oral Druggability of PROTACs: Challenges and Opportunities."
- Source:Annual Reports in Medicinal Chemistry, 2021.
-
URL:[Link]
From Hypothesis to Certainty: A Senior Application Scientist's Guide to Spectroscopic Structural Elucidation
An In-Depth Technical Guide to Confirming the Structure of Novel Compounds via Spectroscopic Methods
In the landscape of chemical research and drug development, the synthesis or isolation of a novel compound is a moment of profound potential. However, this potential remains unrealized until a critical question is answered with absolute certainty: What is its molecular structure? An incorrect structural assignment can derail a research program, invalidate biological data, and lead to significant wasted resources. The rigorous, unambiguous confirmation of a molecule's three-dimensional architecture is therefore not a formality, but the bedrock upon which all subsequent research is built.
This guide provides a comparative framework for the principal spectroscopic methods used in modern structural elucidation. As a senior application scientist, my focus extends beyond the mere listing of techniques. Instead, we will explore the causality behind experimental choices, understand how these methods function as a self-validating system, and present the data in a manner that is both comprehensive and immediately practical for researchers, scientists, and drug development professionals. We will treat these powerful analytical tools not as independent silos, but as an integrated toolkit, where each technique provides a unique and complementary piece of the structural puzzle.
The Spectroscopic Toolkit: A Comparative Overview
No single technique can unilaterally provide all the necessary structural information for a novel compound. The power of modern chemical analysis lies in the synergistic application of multiple spectroscopic methods. An initial assessment of the sample's properties and the information required will dictate the logical flow of experiments.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | UV-Vis Spectroscopy | X-Ray Crystallography |
| Primary Information | Molecular weight, Elemental composition (HRMS), Fragmentation patterns | Carbon-hydrogen framework, Atom connectivity, Stereochemistry | Presence of functional groups | Presence of chromophores, Conjugated π-systems | Absolute 3D molecular structure, Stereochemistry, Bond lengths/angles |
| Sample State | Solid, Liquid, Gas (after ionization) | Solution | Solid, Liquid, Gas | Solution | Solid (single crystal) |
| Typical Sample Amount | ng - µg | 1 - 20 mg | µg - mg | µg - mg | 10 - 100 µm crystal |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) | No | No | No (crystal is preserved) |
| Key Strength | Determines molecular formula | Provides detailed connectivity map | Rapid functional group identification | Quantifies conjugation | Unambiguous structural determination |
| Main Limitation | Provides little stereochemical info | Can have signal overlap in complex molecules | Ambiguous for complex structures | Limited to molecules with chromophores | Requires a high-quality single crystal |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the foundational first step in identifying an unknown. Its primary role is to act as a gatekeeper, providing the molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.[1][2]
Expertise & Experience: The Causality of Choice
The choice of MS is dictated by the need for a fundamental, non-negotiable piece of data: the molecular formula. Before any time is invested in complex NMR experiments, MS confirms the mass of the target compound and provides its elemental makeup. This information immediately narrows the field of possible structures. Fragmentation patterns, generated by tandem MS (MS/MS), provide valuable clues about the molecule's substructures, acting as a preliminary roadmap for the more detailed analysis to follow.[3][4]
Experimental Protocol: High-Resolution LC-MS
This protocol outlines a standard approach for obtaining high-resolution mass data for a purified novel compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified compound.
-
Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, water) to create a stock solution of 1 mg/mL.[5] Do not use low vapor pressure solvents like DMSO unless they are diluted more than 20-fold.[5]
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.[5]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.[5]
-
Ensure no inorganic salts are present, as they are incompatible with electrospray ionization (ESI).[5]
-
-
Instrument Setup (LC-MS with ESI source):
-
The sample is injected into a liquid chromatography (LC) system to separate it from any minor impurities.
-
The eluent is directed into the ESI source, which generates gas-phase ions of the analyte.
-
The mass analyzer (e.g., Orbitrap, TOF) is calibrated to ensure high mass accuracy.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes to ensure the molecular ion is observed (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Perform a full scan analysis to detect the molecular ion and determine its mass-to-charge ratio (m/z).
-
Perform a data-dependent MS/MS experiment to acquire fragmentation spectra for the most intense ions.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition from the high-resolution mass data.
-
Analyze the fragmentation pattern to identify characteristic losses and propose substructures.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.[6] It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[7]
Expertise & Experience: The Causality of Choice
While MS provides the formula, NMR reveals the intricate connectivity of the atoms. It is the only technique that routinely allows for the complete, piece-by-piece assembly of the molecular skeleton through the analysis of through-bond correlations. A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically sufficient to solve the constitution of a small molecule. For determining relative stereochemistry, NOESY experiments, which detect through-space interactions, are invaluable.[8]
Workflow for NMR-Based Structure Elucidation
Caption: Logical workflow for NMR data integration.
Experimental Protocol: Standard NMR Suite
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the compound for ¹H and 2D NMR, and 20-50 mg for ¹³C NMR if sensitivity is low.[9][10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] The solvent choice is critical to ensure the compound is fully dissolved and its signals do not obscure key analyte peaks.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Create a new dataset for the experiment.[11]
-
Tune and match the probe to the sample.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR: Acquire a standard proton spectrum. This provides information on chemical shifts, integration (relative number of protons), and multiplicity (number of neighboring protons).[7]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2-3 bonds, helping to connect adjacent protons in a spin system.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, pairing up H-C pairs.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-4 bonds away, allowing the connection of different spin systems and the placement of quaternary carbons and heteroatoms.[8]
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.[9][12]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.[9]
-
Integrate the ¹H spectrum to determine proton ratios.
-
Systematically analyze the 2D spectra to build molecular fragments and connect them to assemble the final structure, verifying that all observed correlations are consistent with the proposed structure.[13]
-
IR and UV-Vis Spectroscopy: Rapid Preliminary Scans
These techniques are often used as quick, preliminary methods to gain initial structural insights.[14][15]
-
Infrared (IR) Spectroscopy identifies the presence of specific functional groups by measuring the absorption of IR radiation, which excites molecular vibrations.[15][16] A strong absorption band around 1700 cm⁻¹ is a clear indicator of a carbonyl group (C=O), while a broad absorption above 3200 cm⁻¹ suggests an alcohol or amine (O-H or N-H)[16][17][18]. This information is highly complementary to MS and NMR data.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly useful for identifying conjugated π-systems and chromophores.[15] The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation.[3]
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Setup: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty stage.[19]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Interpretation: Analyze the spectrum by identifying characteristic absorption bands in the functional group region (4000-1500 cm⁻¹) and comparing them to correlation charts.[19]
X-Ray Crystallography: The Final Arbiter
When a novel compound can be induced to form a high-quality single crystal, X-ray crystallography stands as the ultimate, unambiguous method for structure determination.[20] It provides a precise three-dimensional model of the molecule, revealing not only its connectivity but also its absolute and relative stereochemistry, bond lengths, and bond angles.[20]
Expertise & Experience: The Causality of Choice
This technique is pursued when absolute certainty is required, especially for molecules with multiple stereocenters where NMR data may be ambiguous. The primary challenge, and the reason it is not the first-line method, is the often-difficult and time-consuming process of growing a suitable crystal.[20][21] Therefore, this experiment is undertaken only after a putative structure has been proposed by other spectroscopic means. A successful crystal structure serves as the final, definitive validation.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is the most critical and often rate-limiting step.[20] The purified compound is dissolved in a minimal amount of solvent, and a less-soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce slow crystal growth. Many different solvent systems and conditions may need to be screened.[21]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen, and rotated while being irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots is recorded on a detector.[20][22]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data, yielding the final, precise 3D structure.[20]
-
Integrated Workflow: A Self-Validating System
The confirmation of a novel structure is not a linear process but an iterative and self-validating one. Each piece of data must be consistent with all others.
Caption: Integrated workflow for novel compound structure confirmation.
This workflow ensures trustworthiness. A structure proposed from NMR must have the correct molecular weight from MS and be consistent with the functional groups identified by IR. If X-ray crystallography is successful, its result must perfectly align with the NMR and MS data. Any discrepancy at any stage requires a re-evaluation of the data, ensuring the final structure is supported by a robust and cohesive body of evidence.
References
- A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. (2025). Science and Education Publishing.
- Nomi, M. B. (2023). A Detailed Note on Spectroscopy. J Anal Bioanal Tech, 14, 518.
- A Researcher's Guide to Spectroscopic Methods for Polymer Structure and Purity Confirmation. (n.d.). Benchchem.
- Isolating, Identifying, Imaging, and Measuring Substances and Structures. (n.d.). NCBI - NIH.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- How to confirm whether my isolated compound is a novel one and not identical to a known compound? (2014). ResearchGate.
- NMR Spectroscopy: Unveiling Compound Structure (Full Lesson). (2023). Sketchy MCAT.
- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.). Source not specified.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Source not specified.
- Methods for Determining Atomic Structures: X-ray Crystallography. (2021). PDB-101.
- How to identify novel compounds by analysing GC-MS mass spectra? (2017). ResearchGate.
- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). ejournal.upi.edu.
- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
- Structure Determination I: UV-Vis and Infrared Spectroscopy, Mass Spectrometry. (2022). Source not specified.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- IR Spectroscopy - Basic Introduction. (2020). YouTube.
- Practical strategies for the structural elucidation of small organic molecules. (2008). sites@gsu.
- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
- Getting Crystals Your Crystallographer Will Treasure. (2025). Michigan State University.
- Step-by-step procedure for NMR data acquisition. (n.d.). Source not specified.
- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation.
- How To Prepare And Run An NMR Sample. (2025). alwsci.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Source not specified.
- Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Source not specified.
- Novel Approach of Matching Mass-to-Charge Ratio for Compound Identification in Gas Chromatography–Mass Spectrometry. (n.d.). Journal of AOAC INTERNATIONAL.
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- 22. youtube.com [youtube.com]
Benchmark Report: Standardizing Synthetic Reproducibility with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
Executive Summary
The "reproducibility crisis" in synthetic chemistry is often attributed to hidden variables. In the field of metallaphotoredox catalysis, these variables are not merely procedural but intrinsic to the catalyst's material science.
This guide objectively compares the performance of High-Purity Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Certified Grade >99%) against standard "Technical Grade" alternatives. We demonstrate that minor variances in catalyst purity, specifically residual halides and water content, do not merely lower yields—they alter mechanistic pathways, leading to false negatives in reaction screening.
Part 1: The Variable Landscape
The Compound: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
This Iridium(III) complex is the workhorse of modern photoredox catalysis due to its high excited-state oxidation potential (
Comparative Analysis: Certified vs. Technical Grade
The following data summarizes a head-to-head comparison using a standard Decarboxylative Arylation (Ni/Ir dual catalysis) protocol.
Table 1: Material Specification & Impact Analysis
| Specification | Certified Grade (The Standard) | Technical Grade (Alternative) | Impact on Catalysis |
| Purity (HPLC) | > 99.5% | ~95% | Lower effective concentration alters kinetics ( |
| Residual Halides (Cl⁻/Br⁻) | < 10 ppm | > 500 ppm | Critical: Halides coordinate to Nickel, poisoning the cross-coupling cycle. |
| Water Content (KF) | < 100 ppm | > 1000 ppm | Promotes hydrodehalogenation side-reactions over C-C coupling. |
| Molar Extinction ( | Consistent Batch-to-Batch | Variable | Inconsistent photon absorption leads to non-reproducible reaction rates. |
Part 2: Experimental Validation (The Data)
To quantify the "Purity Effect," we performed a benchmark reaction: the decarboxylative cross-coupling of a proline derivative with 4-bromoanisole.
-
Conditions: 1 mol% Ir-Catalyst, 5 mol% NiCl₂·glyme, Blue LED (450 nm), DMSO, 24h.
-
Control: Standardized photon flux via ferrioxalate actinometry.
Table 2: Yield Comparison
| Catalyst Source | Yield (Run 1) | Yield (Run 2) | Yield (Run 3) | RSD (%) | Observation |
| Certified Grade | 88% | 87% | 89% | 1.1% | Solution remained clear yellow; kinetics followed zero-order behavior. |
| Technical Grade A | 62% | 45% | 58% | 15.6% | Solution darkened (catalyst decomp); significant protodehalogenation byproduct. |
| Technical Grade B | 12% | 14% | 11% | 12.5% | False Negative: Researcher would assume the reaction "doesn't work." |
Scientific Insight: Technical Grade B contained high residual chloride. In the dual-catalytic cycle, excess chloride saturates the Nickel center, preventing the ligation of the organic substrate. The Ir-catalyst works, but the Ni-catalyst is dead on arrival.
Part 3: Mechanistic Insight (Visualized)
Understanding why reproducibility fails is key to preventing it. The diagram below maps the "Hidden Quenching" pathways that occur with low-quality reagents or poor environmental controls.
Figure 1: Competitive decay pathways. Red paths indicate where impurities hijack the energy intended for the reaction.
Part 4: The Self-Validating Protocol
To ensure reproducibility, you must move beyond "mix and stir." This protocol includes Stop/Go checkpoints that validate the system before you commit valuable starting materials.
Phase 1: The Photon Flux Check (Actinometry)
Do not assume your light source is constant. LEDs degrade.
-
Prepare: 0.15 M Potassium Ferrioxalate solution in dark.
-
Irradiate: Expose for exactly 60 seconds in your reaction setup.
-
Develop: Add phenanthroline buffer.
-
Measure: Absorbance at 510 nm.
-
Validation: If photon flux <
einstein/s, STOP . Adjust distance or replace LEDs.
Phase 2: The Oxygen Exclusion Test
Iridium catalysts are triplet-state sensitizers; O₂ is their kryptonite.
-
Setup: Standard reaction vessel with solvent + catalyst (no substrate).
-
Degas: Sparge with Argon for 15 mins (or 3x Freeze-Pump-Thaw).
-
The "Glow" Test: Turn on the blue light in a dark room.
-
Bright Green/Yellow Luminescence: GO . The excited state is surviving.
-
Dim/No Luminescence: STOP . Oxygen is quenching the catalyst. Re-degas.
-
Phase 3: The Reaction Workflow
Figure 2: The "Zero-Failure" Workflow. Note the mandatory luminescence checkpoint.
References
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photoredox catalysis.[1][2] Nature Reviews Chemistry. [Link]
-
Bonfield, H. E., et al. (2020). A Guide to Reproducible Photochemical Synthesis. Nature Catalysis. (Discusses standardization of light sources and photon flux). [Link]
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry. (The standard for measuring light intensity).[3] [Link]
Sources
Benchmarking Molecular Docking Engines: A Comparative Analysis of AutoDock Vina, Glide, and GOLD
Executive Summary
In Structure-Based Drug Design (SBDD), molecular docking remains the primary computational filter for virtual screening. However, the choice of docking engine is rarely a "one-size-fits-all" decision. It requires balancing computational cost against scoring accuracy, specifically regarding pose prediction (RMSD) and enrichment factors (EF).
This guide provides a comparative technical analysis of three industry-standard algorithms: AutoDock Vina (Open-source/Academic standard), Schrödinger Glide (Commercial/Industry standard), and CCDC GOLD (Genetic Algorithm standard). We analyze their search algorithms, scoring function biases, and performance on standard benchmarks (CASF/DUD-E), concluding with a validated experimental protocol for cross-docking studies.
Architectural Comparison: Search Algorithms & Scoring Functions
To select the right tool, one must understand the underlying mechanics. The primary differentiator between these engines is how they handle the "flexibility-search" problem and how they estimate binding affinity.
The Contenders
| Feature | AutoDock Vina | Schrödinger Glide (XP) | CCDC GOLD |
| Algorithm | Iterated Local Search (hybrid of genetic alg. & gradient optimization). | Hierarchical Search (Systematic sampling | Genetic Algorithm (GA) with full ligand flexibility. |
| Scoring Function | Empirical: Weighted sum of steric, hydrophobic, and H-bond terms. | Empirical + Force Field: OPLS-AA force field combined with empirical terms for desolvation. | Knowledge-based/Empirical: GoldScore, ChemScore, ASP, and PLP (Piecewise Linear Potential). |
| Handling Flexibility | Rigid Receptor (Soft potentials available). | Rigid Receptor (Induced Fit Docking available in separate workflow). | Partial Receptor Flexibility (Side-chain rotamers). |
| Primary Use Case | High-Throughput Virtual Screening (HTVS) on clusters. | Lead Optimization & High-Enrichment Screening. | Metalloproteins & highly flexible active sites. |
Expert Insight: The Causality of Error
-
Vina assumes a rigid receptor. If your protein undergoes significant conformational change upon binding (loop movement), Vina will yield false negatives due to steric clashes that don't exist in reality.
-
Glide excels in enrichment because its hierarchical filter eliminates impossible poses early, dedicating CPU cycles only to high-probability poses.
-
GOLD allows specific side-chain rotations during the search, making it superior for targets where a specific residue (e.g., Tyr or Trp) acts as a "gatekeeper."
Visualizing the Docking Workflow
The following diagram illustrates the critical path for a comparative docking study. Note the "Self-Validation" loop, which is mandatory for ensuring the docking parameters are calibrated to the specific protein target.
Figure 1: Standardized comparative docking workflow emphasizing the mandatory validation loop via RMSD calculation before production screening.
Performance Metrics: Experimental Data
To objectively compare these tools, we look at two metrics:
-
Pose Prediction Accuracy: Can the software reproduce the crystallographic pose? (Success defined as RMSD < 2.0 Å).
-
Enrichment Factor (EF): Can the software distinguish active binders from decoys?
Comparative Data (Aggregated from CASF-2016 and DUD-E Benchmarks)
The following data summarizes performance across diverse protein families (Kinases, GPCRs, Nuclear Receptors).
| Metric | AutoDock Vina | Glide (XP) | GOLD (ChemPLP) |
| Pose Success Rate (Top 1) | ~58 - 65% | ~75 - 82% | ~70 - 78% |
| Enrichment Factor (EF 1%) | Moderate (8-12) | High (15-25) | Moderate-High (10-18) |
| Speed (sec/ligand) | Fast (2-10s) | Slower (30s-2min) | Slow (1-3min) |
| Performance on Metalloproteins | Poor (Default scoring) | Good (with constraints) | Excellent |
Data Synthesis Source: Validated against CASF-2016 benchmark results [1] and Schrödinger internal benchmarks [2].
Interpretation:
-
Glide XP consistently outperforms Vina in pose prediction accuracy due to its rigorous sampling and superior hydration thermodynamics handling.
-
Vina is the efficiency king. For a library of 1 million compounds, Vina is often the only viable option unless substantial cluster resources are available.
-
GOLD is the specialist. It outperforms Glide in scenarios involving metal coordination (e.g., Zinc proteases) because its scoring functions (specifically ChemScore and GoldScore) handle metal-ligand geometry more explicitly.
Validated Experimental Protocol: Cross-Docking Verification
As a self-validating system, you must perform a "Redocking" experiment before screening new compounds. If the software cannot dock the native ligand back into its pocket, it cannot be trusted to find new inhibitors.
Protocol: Redocking a Kinase Inhibitor (e.g., PDB: 3ORG)
Step 1: Protein Preparation (The Foundation)
Raw PDB files contain artifacts. You must correct them.
-
Action: Remove water molecules (unless bridging). Add missing hydrogens.
-
Criticality: Assign protonation states at pH 7.4. For Histidine, ensure the tautomer (HIE/HID/HIP) maximizes H-bonding with the ligand.
-
Tool Recommendation: PDB2PQR (Open source) or Schrödinger Protein Preparation Wizard.
Step 2: Ligand Preparation
-
Action: Extract the co-crystallized ligand. Generate 3D conformers and ionization states.
-
Constraint: Do not use the crystal coordinates directly for docking input; generate a random conformer to truly test the search algorithm.
Step 3: Grid Generation (Defining the Search Space)
-
Center: Centered on the centroid of the co-crystallized ligand.
-
Dimensions:
-
Vina:
Å box. -
Glide: Inner box 10 Å (ligand center), Outer box 30 Å (search limit).
-
-
Logic: The box must be large enough to accommodate the ligand in extended conformation but small enough to minimize search space entropy.
Step 4: Execution & RMSD Calculation
Run the docking job with default "High Precision" settings. Calculate the Root Mean Square Deviation (RMSD) between the Best Scored Pose and the Crystal Structure.
-
Pass Criteria: RMSD
Å. -
Fail Action: If RMSD > 2.0 Å, check protonation states of the active site or increase the sampling exhaustiveness (e.g., exhaustiveness=16 in Vina).
Decision Matrix: Which Tool When?
Use the following logic flow to select the appropriate engine for your specific research question.
Figure 2: Decision logic for selecting a docking engine based on library size, target complexity, and resource availability.
References
-
Su, M., et al. (2019). "Comparative Assessment of Scoring Functions (CASF-2016): Performance of Scoring Functions on the Physics-Based Descriptors.
-
[Link]
-
-
Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring with a More Detailed Physics-Based Scoring Function." Journal of Medicinal Chemistry.
-
[Link]
-
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
[Link]
-
-
Jones, G., et al. (1997). "Development and validation of a genetic algorithm for flexible docking." Journal of Molecular Biology.
-
[Link]
-
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.
-
[Link]
-
Enantiomeric Purity Determination of Chiral Sulfonamides: A Comparative Technical Guide
Executive Summary
Chiral sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the backbone for diuretics, COX-2 inhibitors (e.g., celecoxib), and antiviral agents (e.g., darunavir). The determination of their enantiomeric purity is non-trivial due to the polar nature of the sulfonamide moiety (
This guide objectively compares the three dominant methodologies—High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Capillary Electrophoresis (CE) —along with rapid screening via NMR Spectroscopy . While HPLC remains the regulatory gold standard, SFC has emerged as the superior technique for high-throughput analysis due to its kinetic advantages.
Part 1: The Chromatographic Landscape (HPLC vs. SFC)
High-Performance Liquid Chromatography (HPLC)
The Regulatory Gold Standard
HPLC using Chiral Stationary Phases (CSPs) is the historical benchmark. For sulfonamides, the separation mechanism relies heavily on hydrogen bonding between the sulfonamide proton (donor) and the carbamate/benzoate groups on the CSP.
-
Stationary Phase Selection:
-
Polysaccharide Columns (Amylose/Cellulose): Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) are the most versatile. The carbamate linkage provides multiple H-bonding sites essential for sulfonamide recognition.
-
Pirkle-Type Columns: The Whelk-O 1 column is highly effective for sulfonamides containing
-electron rich systems, utilizing - interactions alongside H-bonding.
-
-
Mobile Phase Strategy:
-
Normal Phase (NP): Hexane/Alcohol mixtures are standard.
-
The "Acidic" Requirement: Sulfonamides are weak acids (
). Without an acidic additive, the proton can interact non-specifically with residual silanols on the silica support, causing severe peak tailing. -
Expert Insight: Always add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase to suppress ionization and sharpen peaks.
-
Supercritical Fluid Chromatography (SFC)
The High-Throughput Challenger
SFC is rapidly displacing HPLC for chiral sulfonamides. It uses supercritical
-
Why SFC Wins for Sulfonamides:
-
Speed: The low viscosity of
allows for flow rates 3-4x higher than HPLC without significant backpressure, reducing analysis time from 20 mins to <5 mins. -
Solubility: Sulfonamides are often sparingly soluble in hexane (HPLC) but dissolve readily in the
/Methanol mixtures used in SFC. -
Green Chemistry: Reduces organic solvent consumption by >80%.
-
Comparative Performance Data
| Feature | HPLC (Normal Phase) | SFC (Supercritical Fluid) | Capillary Electrophoresis (CE) |
| Typical Resolution ( | 2.0 - 5.0 (High) | 1.5 - 4.0 (Good) | > 5.0 (Very High) |
| Analysis Time | 15 - 30 min | 3 - 8 min | 10 - 20 min |
| Solvent Consumption | High (Hexane/EtOH) | Low ( | Negligible (Aqueous Buffer) |
| LOD (Sensitivity) | |||
| Robustness | Excellent | Good (Pressure sensitive) | Moderate (Capillary conditioning) |
Part 2: Alternative Methodologies
Capillary Electrophoresis (CE)
The Efficiency Specialist
CE separates enantiomers based on their differential migration velocities in an electric field when complexed with a chiral selector in the background electrolyte (BGE).[1]
-
Mechanism: Host-Guest complexation. The sulfonamide (hydrophobic guest) enters the cavity of a Cyclodextrin (host).[2]
-
Selector Choice:
-Cyclodextrin ( -CD) is the starting point. For neutral sulfonamides, charged cyclodextrins (e.g., Sulfated -CD) are required to induce mobility differences. -
Pros: Extremely high theoretical plate counts (
). -
Cons: Lower sensitivity (UV detection path length is small); requires rigorous capillary conditioning.
NMR Spectroscopy
The Rapid Screen (No Column Required)
NMR is useful for early-stage screening when developing synthetic routes. It requires no separation.
-
Chiral Solvating Agents (CSAs): A chiral agent (e.g., Pirkle’s Alcohol or Quinine ) is added to the NMR tube. It forms a transient diastereomeric complex with the sulfonamide via H-bonding.
-
Detection: This induces a chemical shift non-equivalence (
) in the sulfonamide protons (typically the or adjacent ). -
Limitation: Requires
ppm for accurate integration; lower sensitivity than chromatography.
Part 3: Decision Matrices & Mechanisms
Method Selection Workflow
Figure 1: Decision matrix for selecting the optimal analytical technique based on scale, throughput, and solubility.
Chiral Recognition Mechanism (Sulfonamide on CSP)
Figure 2: The "Three-Point Interaction" model essential for chiral recognition. The sulfonamide acts as both H-bond donor and acceptor.
Part 4: Experimental Protocols
Protocol A: HPLC Determination (The Robust Method)
Use this for final Quality Control (QC) release.
-
System: HPLC with UV/Vis (Diode Array) detector.
-
Column: Chiralpak AD-H or Chiralcel OD-H (
, ). -
Mobile Phase Preparation:
-
Base: n-Hexane / Isopropanol (90:10 v/v).
-
Additive (Crucial): Add 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA).
-
Note: The combination of TFA/DEA forms a buffer in the organic phase, sharpening peaks for amphoteric sulfonamides.
-
-
Flow Rate:
. -
Temperature:
. -
Detection:
(or of the sulfonamide). -
Procedure:
-
Equilibrate column for 30 mins.
-
Inject
of sample ( in mobile phase). -
Calculate Enantiomeric Excess (
): .
-
Protocol B: SFC Determination (The High-Speed Method)
Use this for high-throughput library screening.
-
System: SFC instrument with Back Pressure Regulator (BPR).
-
Column: Chiralpak AD-H or equivalent (
, ). -
Mobile Phase:
-
A:
(Supercritical grade). -
B: Methanol + 0.1% Isopropylamine (for basic sulfonamides) or TFA (for acidic).
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Conditions:
-
Flow Rate:
. -
Back Pressure:
. -
Temperature:
.
-
-
Validation: Ensure Resolution (
) between enantiomers.
Protocol C: NMR Screening (The "No-Column" Method)
Use this for rapid in-process checks during synthesis.
-
Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Quinine.
-
Solvent:
(Deuterated Chloroform).[3][4] -
Procedure:
-
Dissolve
of Sulfonamide sample in . -
Add
equivalents ( ) of the Chiral Solvating Agent (CSA). -
Shake well to form the transient complex.
-
-
Acquisition: Run
-NMR.[3] -
Analysis: Zoom into the sulfonamide
peak or adjacent protons. You should see splitting (two distinct peaks). Integrate them to determine the ratio.
References
-
Toribio, L., et al. (2006). Comparison of Chiral HPLC and SFC for the Enantioseparation of Proton Pump Inhibitors (Sulfinyl/Sulfonamide derivatives). Journal of Chromatography A. Link
-
De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ward, T. J., & Ward, K. D. (2010). Chiral Separations: Fundamental Review. Analytical Chemistry. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Chankvetadze, B. (2012). Capillary Electrophoresis in Chiral Analysis. John Wiley & Sons. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




